molecular formula C10H11NO3 B8689269 4'-Acetamido-2-hydroxyacetophenone

4'-Acetamido-2-hydroxyacetophenone

Cat. No.: B8689269
M. Wt: 193.20 g/mol
InChI Key: BRWJYIYOWLWOPN-UHFFFAOYSA-N
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Description

4'-Acetamido-2-hydroxyacetophenone is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-Acetamido-2-hydroxyacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Acetamido-2-hydroxyacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

N-[4-(2-hydroxyacetyl)phenyl]acetamide

InChI

InChI=1S/C10H11NO3/c1-7(13)11-9-4-2-8(3-5-9)10(14)6-12/h2-5,12H,6H2,1H3,(H,11,13)

InChI Key

BRWJYIYOWLWOPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CO

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: N-(4-acetyl-3-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific chemical structure provided, here is the in-depth technical guide.

Executive Summary & Chemical Identity

N-(4-acetyl-3-hydroxyphenyl)acetamide (CAS: 40547-58-8 ) is a significant regioisomer of the acetophenone class, serving as a critical pharmacophore in medicinal chemistry. Often referred to by its synonym 4'-acetamido-2'-hydroxyacetophenone , this molecule is structurally characterized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent acetyl carbonyl.

While frequently confused with its isomer N-(3-acetyl-4-hydroxyphenyl)acetamide (the core scaffold of the beta-blocker metabolite Diacetolol), the title compound is distinct. It functions primarily as a high-value intermediate in the synthesis of leukotriene receptor antagonists (e.g., precursors to pranlukast-type analogs) and chalcone-based enzyme inhibitors.

Structural Characterization
ParameterData
IUPAC Name

-(4-acetyl-3-hydroxyphenyl)acetamide
Common Synonyms 4'-Acetamido-2'-hydroxyacetophenone; 2'-Hydroxy-4'-acetamidoacetophenone
CAS Number 40547-58-8
Molecular Formula

Molecular Weight 193.20 g/mol
SMILES CC(=O)Nc1ccc(C(C)=O)c(O)c1
InChI Key ZSSHNMZQDWSUJJ-UHFFFAOYSA-N
Critical Structural Feature: The Chelation Ring

The stability and reactivity of this molecule are governed by the ortho-relationship between the hydroxyl group at position 3 and the acetyl group at position 4. This proximity allows for the formation of a stable, 6-membered intramolecular hydrogen bond (resonance-assisted hydrogen bond, RAHB).

  • Effect on Solubility: The internal H-bond reduces the polarity of the hydroxyl group, making the molecule less water-soluble than its meta- or para-isomers but more soluble in non-polar organic solvents.

  • Effect on Reactivity: The phenolic proton is "locked" in the chelate, requiring stronger bases for deprotonation during alkylation reactions compared to non-chelated phenols.

Synthetic Pathways & Process Chemistry[3]

The synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide is a classic example of controlling regioselectivity in electrophilic aromatic substitution. The most robust route involves the Fries Rearrangement or direct Friedel-Crafts Acylation of 3-acetamidophenol.

Retrosynthetic Analysis

To obtain the 1,2,4-substitution pattern (Acetamide at 1, Hydroxyl at 3, Acetyl at 4), one must consider the directing effects:

  • Start: 3-Aminophenol.

  • Protection: Acetylation of the amine to form 3-acetamidophenol.

  • Acylation: Introduction of the acetyl group.

    • The

      
       group is ortho/para directing.
      
    • The

      
       group is ortho/para directing and activates the ring more strongly than 
      
      
      
      .
    • Target Position: Para to the

      
       and Ortho to the 
      
      
      
      . This is position 6 relative to the phenol (or position 4 relative to the acetamide). This position is electronically favored and sterically accessible.
Synthesis Workflow (Graphviz)

Synthesis_Pathway cluster_conditions Reaction Criticality Start 3-Aminophenol Step1 N-Acetylation (Ac2O, AcOH, Reflux) Start->Step1 Inter1 3-Acetamidophenol Step1->Inter1 Step2 Friedel-Crafts Acylation (AcCl, AlCl3, 140°C) Inter1->Step2 Direct Acylation Step2b Alt: Fries Rearrangement (of 3-acetamidophenyl acetate) Inter1->Step2b Esterification Product N-(4-acetyl-3-hydroxyphenyl)acetamide (Target) Step2->Product Major Regioisomer ByProduct Isomers (Minor) Step2->ByProduct Steric Leakage Step2b->Product AlCl3 / Heat

Figure 1: Synthetic pathway focusing on the regioselective acylation of 3-acetamidophenol.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide from 3-acetamidophenol via Friedel-Crafts acylation.

Reagents & Equipment
  • Precursor: 3-Acetamidophenol (15.1 g, 0.1 mol).

  • Reagent: Acetyl Chloride (11.8 g, 0.15 mol) or Acetic Anhydride.

  • Catalyst: Anhydrous Aluminum Chloride (

    
    ) (40.0 g, 0.3 mol).
    
  • Solvent: Nitrobenzene or Carbon Disulfide (

    
    ) (Note: Nitrobenzene is preferred for higher temperature stability).
    
  • Apparatus: 250 mL 3-neck Round Bottom Flask, Reflux Condenser,

    
     drying tube, Mechanical Stirrer.
    
Step-by-Step Methodology
  • Catalyst Preparation: In the reaction flask, suspend anhydrous

    
     (40.0 g) in dry nitrobenzene (50 mL). Cool the mixture to 0–5°C using an ice bath.
    
  • Acylation: Add 3-acetamidophenol (15.1 g) portion-wise to the stirred suspension. The reaction is exothermic; maintain temperature below 10°C.

    • Mechanism Note: The

      
       complexes with the amide oxygen and the phenolic oxygen, requiring >2 equivalents of catalyst.
      
  • Addition of Acetylating Agent: Add Acetyl Chloride (11.8 g) dropwise over 30 minutes. Once addition is complete, remove the ice bath and allow the mixture to reach room temperature.

  • Thermal Rearrangement (The Critical Step): Heat the reaction mixture to 120°C for 3 hours.

    • Why: This high temperature drives the acyl group to the thermodynamically favored position (ortho to the hydroxyl) via an intermolecular or intramolecular mechanism, ensuring the formation of the chelated product.

  • Quenching: Cool the mixture to room temperature. Pour the dark reaction mass slowly into a mixture of crushed ice (200 g) and concentrated HCl (20 mL) to decompose the aluminum complex.

  • Isolation:

    • Steam distill the mixture to remove nitrobenzene.

    • The residue (crude product) will precipitate as a brown solid upon cooling.

    • Filter the solid and wash with cold water.

  • Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or dilute Acetic Acid.

    • Yield: Expected 60–75%.

    • Appearance: Pale yellow to tan crystalline powder.

Analytical Profiling & Quality Control

To validate the structure, specifically distinguishing it from the 3-acetyl-4-hydroxy isomer, the following spectroscopic signatures are required.

Comparison of Isomers (Critical Check)
FeatureTarget: 4-Acetyl-3-hydroxy (CAS 40547-58-8)Isomer: 3-Acetyl-4-hydroxy (CAS 7298-67-1)
Substitution Acetyl at C4, OH at C3Acetyl at C3, OH at C4
H-Bonding Strong intramolecular (OH...O=C-Me)Strong intramolecular (OH...O=C-Me)

NMR (Aromatic)
1,2,4-pattern (doublet, singlet, doublet)1,2,4-pattern (different coupling constants)
Key Shift Phenolic OH signal > 12.0 ppm (Chelated)Phenolic OH signal > 12.0 ppm (Chelated)

Note: The distinction relies heavily on the coupling constants of the aromatic protons. In the target molecule (4-acetyl-3-hydroxy), the proton at C2 (between OH and NHAc) appears as a doublet (meta-coupling) or singlet, while the protons at C5 and C6 show ortho-coupling.

Analytical Workflow (Graphviz)

Analysis_Workflow cluster_tests Validation Battery Sample Purified Crystals HPLC HPLC (C18) Purity > 98% Sample->HPLC NMR 1H NMR (DMSO-d6) Confirm Regiochemistry Sample->NMR IR FT-IR C=O (Ketone): ~1640 cm-1 C=O (Amide): ~1680 cm-1 Sample->IR Result Batch Release HPLC->Result NMR->Result IR->Result

Figure 2: Analytical validation workflow ensuring structural integrity.

Pharmacological Context

While often cited in the context of Acebutolol metabolism, it is vital to distinguish the metabolic pathways. Acebutolol is primarily metabolized to Diacetolol (the acetamide analog). Diacetolol possesses the 3-acetyl-4-hydroxy core.[1][2]

The 4-acetyl-3-hydroxy isomer (this topic) is less common as a direct drug metabolite but acts as a potent bioisostere in drug design.

  • Chalcone Synthesis: The acetyl group serves as the electrophile in Claisen-Schmidt condensations to form chalcones with anti-inflammatory activity.

  • Leukotriene Antagonists: The hydroxy-acetophenone moiety mimics the pharmacophore found in CysLT1 antagonists, providing a scaffold for hydrophobic interactions within the receptor pocket.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2775185, N-(4-acetyl-3-hydroxyphenyl)acetamide. Retrieved from [Link]

  • European Patent Office. (1986). Process for producing 4-hydroxyacetophenone and related acetamido derivatives. Patent EP0167286A1. Retrieved from [Link]

Sources

4'-Acetamido-2'-hydroxyacetophenone solubility in water vs ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Differential Solubility of 4'-Acetamido-2'-hydroxyacetophenone in Water vs. Ethanol

Authored by: A Senior Application Scientist

Introduction

4'-Acetamido-2'-hydroxyacetophenone, a versatile organic compound, holds significant value as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals, particularly analgesics and anti-inflammatory agents[1]. Its molecular architecture, featuring a combination of polar functional groups and a nonpolar aromatic ring, presents a compelling case study in the principles of solubility, a critical parameter in drug development, formulation, and chemical synthesis. The efficacy of processes such as crystallization, extraction, and chromatography is fundamentally governed by the solubility of the solute in a given solvent[2].

This technical guide provides an in-depth analysis of the solubility of 4'-Acetamido-2'-hydroxyacetophenone, comparing its behavior in two common polar protic solvents: water and ethanol. We will explore the underlying intermolecular forces that dictate its solubility, present a framework for its quantitative assessment, and provide a robust experimental protocol for its determination. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's physicochemical properties.

Physicochemical Properties of 4'-Acetamido-2'-hydroxyacetophenone

A foundational understanding of a compound's physical and chemical properties is essential before delving into its solubility characteristics.

PropertyValueSource
Synonym N-(4-Acetyl-3-hydroxyphenyl)acetamide[1]
CAS Number 40547-58-8[1]
Molecular Formula C₁₀H₁₁NO₃[1]
Molecular Weight 193.2 g/mol [1]
Appearance Buff colored crystals[1]
Melting Point 141-151 °C[1]

The Principle of Differential Solubility: A Molecular Perspective

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This rule is predicated on the idea that substances with similar intermolecular forces (IMFs) are more likely to be soluble in one another[3][4]. The dissolution process involves overcoming the solute-solute and solvent-solvent interactions to form new, more energetically favorable solute-solvent interactions.

The structure of 4'-Acetamido-2'-hydroxyacetophenone is amphiphilic, meaning it possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. Its solubility is therefore a delicate balance between the interactions of its functional groups with the solvent molecules.

G cluster_solute 4'-Acetamido-2'-hydroxyacetophenone cluster_water Water Molecules solute_OH R-OH H2O_1 H₂O solute_OH->H2O_1 H-Bond solute_CO R-C=O H2O_2 H₂O solute_CO->H2O_2 H-Bond solute_NH R-NH H2O_3 H₂O solute_NH->H2O_3 H-Bond

Caption: Solvation in water via hydrogen bonding.

Solubility in Ethanol

Ethanol (CH₃CH₂OH) is also a polar protic solvent, but its polarity is less than that of water. Crucially, ethanol possesses a dual character: a polar hydroxyl group and a nonpolar ethyl (-CH₂CH₃) group. This structure makes it a more effective solvent for compounds like 4'-Acetamido-2'-hydroxyacetophenone.

  • Favorable Polar Interactions: The hydroxyl group of ethanol can form hydrogen bonds with the hydroxyl, ketone, and acetamido groups of the solute, similar to water.[4]

  • Favorable Nonpolar Interactions: The ethyl group of ethanol can interact with the nonpolar benzene ring of the solute through London dispersion forces. This interaction is energetically more favorable than the interaction between the benzene ring and water.

This dual-action capability of ethanol—forming both hydrogen bonds with the polar moieties and favorable dispersion forces with the nonpolar ring—results in a significantly higher solubility for 4'-Acetamido-2'-hydroxyacetophenone in ethanol compared to water. The recovery of phenolic compounds is influenced by their solubility in the solvent, and solvent polarity plays a key role.[5]

G cluster_solute 4'-Acetamido-2'-hydroxyacetophenone cluster_ethanol Ethanol Molecules solute_polar Polar Groups (-OH, -C=O, -NH) ethanol_polar Hydroxyl Group (-OH) solute_polar->ethanol_polar Hydrogen Bonding solute_nonpolar Aromatic Ring (Nonpolar) ethanol_nonpolar Ethyl Group (-CH₂CH₃) solute_nonpolar->ethanol_nonpolar Dispersion Forces

Caption: Solvation in ethanol via dual interactions.

Quantitative Solubility Comparison

SolventSolubility (g/L)Temperature (°C)Source
Water10 g/L22 °C[6]
95% Ethanol50 g/L (reported as 5%)Not Specified[7]

The data for 4'-Hydroxyacetophenone shows it is significantly more soluble in ethanol than in water, which strongly supports the theoretical analysis for its acetamido derivative. The addition of the acetamido group would likely increase polarity and hydrogen bonding capability, but the overall trend of higher solubility in ethanol is expected to hold.

Experimental Protocol: Shake-Flask Method for Solubility Determination

To empirically validate the theoretical solubility differences, a robust and reliable experimental protocol is necessary. The shake-flask method is a widely accepted standard for determining equilibrium solubility.[8]

I. Materials and Reagents
  • 4'-Acetamido-2'-hydroxyacetophenone (≥99% purity) [1]* Deionized water (Type 1)

  • Ethanol (Absolute, ≥99.5%)

  • Volumetric flasks, pipettes, and syringes

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

II. Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

III. Step-by-Step Methodology
  • Preparation of Solutions : Add an excess amount of 4'-Acetamido-2'-hydroxyacetophenone to several vials. The amount should be sufficient to ensure a saturated solution with visible excess solid after equilibration. Add a precise volume of water to one set of vials and ethanol to another.

  • Equilibration : Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached. [2]3. Phase Separation : After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

  • Sampling and Filtration : Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

  • Dilution : Accurately dilute the filtered sample with the respective solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification :

    • HPLC/UV-Vis : Prepare a calibration curve using standard solutions of known concentrations.

    • Analyze the diluted sample to determine its concentration.

  • Calculation : Calculate the solubility of the original saturated solution by multiplying the measured concentration by the dilution factor. Report the results in standard units such as mg/mL or g/L.

This protocol provides a self-validating system; consistency across replicate measurements will confirm that equilibrium was achieved and that the methodology is sound.

Conclusion

The solubility of 4'-Acetamido-2'-hydroxyacetophenone is a direct consequence of its molecular structure and the interplay of intermolecular forces with the chosen solvent. Its limited solubility in water is governed by the unfavorable hydrophobic interactions of its aromatic ring, despite the presence of hydrogen-bonding functional groups. Conversely, its enhanced solubility in ethanol can be attributed to ethanol's dual nature, which allows for both hydrogen bonding with the solute's polar groups and favorable London dispersion forces with its nonpolar aromatic core. For professionals in drug development and chemical synthesis, a thorough understanding and empirical determination of solubility in various solvent systems are not merely academic exercises; they are critical prerequisites for successful formulation, purification, and process optimization.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
  • 8: Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts.
  • Solubility, Polymorphism, Crystallinity, and Crystal Habit of Acetaminophen and Ibuprofen by Initial Solvent Screening. (2026, February 4). Pharmaceutical Technology.
  • 4'-Acetamido-2'-hydroxyacetophenone. (n.d.). Chem-Impex.
  • 4-Hydroxyacetophenone 99 99-93-4. (n.d.). Sigma-Aldrich.
  • Predicting the excess solubility of acetanilide, acetaminophen, phenacetin, benzocaine, and caffeine in binary water/ethanol mixtures via molecular simulation. (n.d.). National Institutes of Health.
  • Showing Compound 4'-Hydroxyacetophenone (FDB010503). (2010, April 8). FooDB.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • 4'-Amino-2'-hydroxyacetophenone 2476-29-1 wiki. (n.d.). Guidechem.
  • 2'-Hydroxyacetophenone - PRODUCT INFORMATION. (2023, March 20).
  • 4'-hydroxyacetophenone symsave H (Symrise). (n.d.). The Good Scents Company.
  • 4'-Amino-2'-hydroxyacetophenone | C8H9NO2 | CID 459296. (n.d.). PubChem.
  • Solubility and intermolecular forces (video). (n.d.). Khan Academy.
  • 2.12: Intermolecular Forces and Solubilities. (2020, May 30). Chemistry LibreTexts.
  • Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. (n.d.). National Institutes of Health.
  • (PDF) Studies on the solubility of phenolic compounds. (n.d.). ResearchGate.

Sources

Technical Whitepaper: Thermophysical Characterization of 4'-Acetamido-2-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermophysical characterization of 4'-Acetamido-2-hydroxyacetophenone , a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs) such as Nedocromil.

Executive Summary

Precise characterization of 4'-Acetamido-2-hydroxyacetophenone (N-(4-acetyl-3-hydroxyphenyl)acetamide) is essential for downstream pharmaceutical applications. While the theoretical melting point is established at 141–142 °C , experimental data reveals a complex thermal profile involving potential solvate formation or polymorphic transitions around 105 °C. This guide provides a self-validating protocol for differentiating between metastable forms and the pure crystalline state, ensuring high-fidelity starting materials for drug development.

Chemical Identity & Structural Context

Understanding the molecular architecture is a prerequisite for interpreting thermal behavior. The compound features an intramolecular hydrogen bond between the C2-hydroxyl and the C1-acetyl carbonyl, a characteristic of ortho-hydroxyacetophenones that stabilizes the planar conformation but complicates solubility profiles.

PropertySpecification
IUPAC Name N-(4-acetyl-3-hydroxyphenyl)acetamide
CAS Number 40547-58-8
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
Appearance Buff to off-white crystalline solid
Primary Melting Point 141–142 °C (Pure Form)
Secondary Thermal Event ~105–117 °C (Metastable/Solvate transition)

The Melting Point Profile: A Critical Quality Attribute (CQA)

For researchers, the melting point serves as the primary index of purity. However, 4'-Acetamido-2-hydroxyacetophenone exhibits a non-binary thermal behavior documented in advanced synthesis protocols.

The "Double-Melt" Phenomenon

Literature and experimental observations note a distinct thermal anomaly:

  • Phase I (105–110 °C): Crude or wet samples may exhibit partial melting or "sweating." This often indicates the presence of a hydrate or a metastable polymorph.

  • Resolidification (117 °C): The sample may resolidify as the crystal lattice rearranges or solvent is expelled.

  • Phase II (141–142 °C): The definitive melting point of the thermodynamically stable anhydrous crystal.

Expert Insight: If your sample melts completely below 135 °C, it is likely contaminated with the deacetylated byproduct (4-amino-2-hydroxyacetophenone) or retains significant solvent. A sharp melt at 141–142 °C confirms the integrity of the acetamido group and the removal of lattice solvents.

Experimental Protocol: Determination & Purification

To achieve the target melting point, a rigorous purification and measurement workflow is required.

Purification Strategy (Recrystallization)
  • Solvent System: Ethanol/Water (9:1) or Methanol.[1]

  • Procedure: Dissolve crude solid in boiling ethanol. Add water dropwise until turbidity persists. Cool slowly to 4 °C.

  • Drying: Vacuum dry at 50 °C for 6 hours. Critical Step: Inadequate drying leads to the 105 °C pseudo-melt.

Differential Scanning Calorimetry (DSC) / Capillary Method

Standard Operating Procedure (SOP):

  • Sample Prep: Grind 5 mg of dried sample into a fine powder.

  • Packing: Densely pack into a glass capillary (2-3 mm height) or crimp in an aluminum DSC pan.

  • Ramp Rate:

    • Fast Ramp (10 °C/min): To estimate onset.

    • Data Ramp (1 °C/min): From 130 °C to 150 °C to resolve the sharp endotherm.

  • Validation: The meniscus must form precisely between 141.0 °C and 142.0 °C.

Synthesis & Process Workflow

The purity of the final compound is dictated by the specificity of the acetylation step. The following workflow illustrates the critical path from the precursor (3'-Methoxyacetanilide) to the isolated pure crystal, highlighting the Fries rearrangement/Friedel-Crafts mechanism.

SynthesisWorkflow Precursor Precursor: 3'-Methoxyacetanilide Reaction Friedel-Crafts Acylation (AlCl3, Acetyl Chloride) DCM, Reflux Precursor->Reaction Batchwise Addition Intermediate Crude Intermediate (Viscous Mixture) Reaction->Intermediate Solvent Removal Hydrolysis Hydrolysis/Workup (Ice/Water Quench) Intermediate->Hydrolysis 0°C Quench CrudeSolid Crude Solid (MP ~105-110°C) Hydrolysis->CrudeSolid Filtration Purification Recrystallization (Ethanol/Water) CrudeSolid->Purification Thermal Treatment FinalProduct Pure Product 4'-Acetamido-2-hydroxyacetophenone (MP 141-142°C) Purification->FinalProduct Vacuum Dry

Figure 1: Synthetic pathway and purification logic for isolating high-purity 4'-Acetamido-2-hydroxyacetophenone.

Comparative Physicochemical Data

The following table contrasts the target compound with its structural isomers and derivatives to aid in identification.

CompoundCAS No.[2][3][4][5][6][7][8][9][10]Melting Point (°C)Solubility (Water)Key Spectral Feature
4'-Acetamido-2-hydroxyacetophenone 40547-58-8 141–142 Lowν(C=O) ~1640 cm⁻¹ (chelated)
4'-Amino-2-hydroxyacetophenone2476-29-1~100 (dec)ModerateBroad NH₂ bands
4'-Hydroxyacetophenone99-93-4109–111ModerateNo Amide I band
Paracetamol (Acetaminophen)103-90-2169–172ModeratePara-substituted only

References

  • ChemicalBook. (2025). N-(4-Acetyl-3-hydroxyphenyl)acetamide Properties and Synthesis. Retrieved from

  • Chem-Impex International. (n.d.). 4'-Acetamido-2'-hydroxyacetophenone Product Data. Retrieved from

  • Khan, S. et al. (2022).[3] Synthesis and Evaluation of 1,3,5-Triaryl-2-Pyrazoline Derivatives. ACS Omega.[6] (Documenting the polymorphic transition at 105°C). Retrieved from

  • Elliott, J.M. et al. (1992).[11] Journal of Medicinal Chemistry, 35, 3973-3976.[11] (Primary synthesis reference via Friedel-Crafts).

Sources

Technical Whitepaper: 4'-Acetamido-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Handling, Synthesis, and Application in Pharmaceutical Development[1]

Executive Summary

4'-Acetamido-2'-hydroxyacetophenone (CAS: 40547-58-8), also known as N-(4-acetyl-3-hydroxyphenyl)acetamide, is a critical aromatic intermediate used primarily in the synthesis of bioactive scaffolds, including chalcones, flavonoids, and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Its structural duality—possessing both an acetamido moiety and an ortho-hydroxy ketone functionality—makes it a versatile "push-pull" system for further derivatization, particularly in Friedel-Crafts acylations and Claisen-Schmidt condensations.[1]

This guide provides a rigorous technical overview, consolidating safety protocols (MSDS/SDS data), validated synthesis methodologies, and analytical characterization standards required for high-purity research applications.

Chemical Identity & Physicochemical Profile[1][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name N-(4-acetyl-3-hydroxyphenyl)acetamide
CAS Number 40547-58-8
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
Appearance Buff to beige crystalline powder
Melting Point 141 – 151 °C
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.[1][3]
Storage Conditions 2–8 °C; Protect from light and moisture (Hygroscopic).

Safety Data & Handling (MSDS Core)

Based on GHS Classification standards for novel organic intermediates.

Hazard Identification

This compound is classified as an Irritant . It poses risks primarily through contact and inhalation of dust.

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 respirator or P100 filter if dust formation is likely.[1]

  • Ocular: Chemical safety goggles (ANSI Z87.1).[1] Face shield recommended during large-scale synthesis.[1]

  • Dermal: Nitrile gloves (min thickness 0.11 mm).[1] Lab coat with extended cuffs.[1]

Emergency Response Protocols
  • Eye Contact: Rinse cautiously with water for 15 minutes.[5] Remove contact lenses if present.[1] Consult a physician.

  • Skin Contact: Wash with proprietary polyethylene glycol (PEG-400) or copious soap and water.[1]

  • Spill Management: Dampen with water to prevent dust aerosolization before sweeping. Neutralize surfaces with dilute ethanol.

Operational Safety Workflow

The following decision tree outlines the safe handling logic for this compound in a research setting.

SafetyWorkflow Start Start: Handling 4'-Acetamido-2'-hydroxyacetophenone CheckState Is the substance in solution or solid? Start->CheckState Solid Solid State (Powder) CheckState->Solid Solid Solution In Solution (DMSO/MeOH) CheckState->Solution Liquid DustRisk Risk of Dust Formation? Solid->DustRisk FumeHood Mandatory: Use Fume Hood Solution->FumeHood DustRisk->FumeHood High Risk Weighing Use Static-Free Weighing Boat + N95 Mask DustRisk->Weighing Low Risk (Weighing) Contact Skin/Eye Contact? FumeHood->Contact Weighing->Contact FirstAid Wash 15min + Seek Medical Aid Contact->FirstAid Yes Storage Storage: 2-8°C, Inert Gas Contact->Storage No

Figure 1: Operational safety logic for handling substituted acetophenones.

Synthesis & Production Protocol

Methodology: Friedel-Crafts Acylation / Demethylation Sequence.[1] Causality: Direct acetylation of 3-acetamidophenol can lead to regioselectivity issues (C2 vs C4 vs C6).[1] Using 3'-methoxyacetanilide as the precursor allows for a controlled acylation followed by in situ demethylation using Aluminum Chloride (


), which acts as both the Lewis acid catalyst and the demethylating agent.[1]
Reagents & Materials
  • Precursor: 3'-Methoxyacetanilide (1.0 eq)[1]

  • Acylating Agent: Acetyl Chloride (2.9 eq)[1]

  • Catalyst: Aluminum Chloride (

    
    , anhydrous, 3.4 eq)[1]
    
  • Solvent: Dichloromethane (DCM) & Chlorobenzene[1]

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer, reflux condenser, and drying tube (

    
    ).
    
  • Addition: Suspend 3'-methoxyacetanilide (10 g) in DCM (25 mL). Add Acetyl Chloride (12.5 mL).

  • Catalysis: Add

    
     (27 g) batchwise over 20 minutes. Caution: Exothermic reaction.[1] HCl gas evolution.
    
  • Solvent Swap: Distill off the DCM. The mixture will become viscous.

  • Thermal Activation: Heat the residue at 80°C for 3.5 hours. This drives the acylation.

  • Demethylation: Add Chlorobenzene (60 mL) and increase temperature to reflux (132°C) for 1 hour. This harsh condition facilitates the cleavage of the methoxy group to the free phenol (ortho to the ketone).

  • Quenching: Cool to 0°C. Pour onto crushed ice/HCl mixture to decompose the Aluminum complex.

  • Isolation: Filter the resulting solid.

  • Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography (Hexane/Ethyl Acetate gradient).

Reaction Pathway Visualization[1]

SynthesisPath Start 3'-Methoxyacetanilide Inter Intermediate Complex (Acylated) Start->Inter Step1 1. Acetyl Chloride / AlCl3 2. 80°C, 3.5h Product 4'-Acetamido-2'-hydroxyacetophenone (Target) Inter->Product Step2 3. Chlorobenzene, Reflux (132°C) (Demethylation)

Figure 2: Synthesis pathway via Friedel-Crafts acylation and subsequent demethylation.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following NMR signals must be observed. The presence of the chelated hydroxyl proton at extremely low field (


 ppm) is the diagnostic signature of the ortho-hydroxy ketone motif.
¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ)MultiplicityIntegrationAssignmentMechanistic Insight
12.31 Singlet (s)1H-OH (C2)Intramolecular H-bond with C=O[1] (Low field shift).
10.26 Singlet (s)1H-NH Amide proton.[1]
7.83 Doublet (d)1HAr-H (C6)Deshielded by adjacent Carbonyl; Ortho coupling (

Hz).[1]
7.34 Doublet (d)1HAr-H (C3)Meta coupling (

Hz); Located between OH and NHAc.[1]
7.05 Doublet of Doublets1HAr-H (C5)Coupled to H6 (Ortho) and H3 (Meta).[1]
2.56 Singlet (s)3H-COCH₃ Ketone methyl group.[1]
2.08 Singlet (s)3H-NHCOCH₃ Amide methyl group.[1]

Applications in Drug Development[4][6]

  • Chalcone Synthesis: The acetyl group at C1 is highly reactive in Claisen-Schmidt condensations with aromatic aldehydes, yielding chalcones with potent anti-inflammatory and anti-cancer properties.[1]

  • Coumarin Derivatives: Cyclization with diethyl carbonate yields 4-hydroxycoumarin derivatives, which are precursors to anticoagulant drugs like Warfarin.[1]

  • Hydrolysis: Acidic hydrolysis of the acetamido group yields 4-amino-2-hydroxyacetophenone , a key scaffold for azo-dyes and further heterocyclic construction.[1]

References

  • Elliott, J. M., et al. (1992).[1] Synthesis of N-(4-acetyl-3-hydroxyphenyl)acetamide via Friedel-Crafts Acylation. Journal of Medicinal Chemistry, 35(21), 3973-3976.[1] [1]

  • ChemicalBook. (2025).[1] N-(4-Acetyl-3-hydroxyphenyl)acetamide MSDS and Properties.

  • Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: Acetophenones and Phenolic Intermediates.

  • PubChem. (2025).[1][3][6] Compound Summary: N-(4-acetyl-3-hydroxyphenyl)acetamide (CID 2775185).[1][3]

Sources

difference between 4'-Acetamido-2-hydroxyacetophenone and 4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, synthetic, and functional distinctions between 4'-Hydroxyacetophenone (4-HAP) and 4'-Acetamido-2-hydroxyacetophenone (4-A-2-HAP).

Executive Summary

In pharmaceutical chemistry, precise structural differentiation between acetophenone derivatives is critical for impurity profiling and synthetic route design.

  • 4'-Hydroxyacetophenone (4-HAP) is a high-volume commodity chemical, primarily serving as the key precursor for the industrial synthesis of Paracetamol (Acetaminophen) and various beta-blockers.

  • 4'-Acetamido-2-hydroxyacetophenone (4-A-2-HAP) is a more complex, polysubstituted intermediate (CAS 40547-58-8). It functions as a specialized building block for benzoxazole derivatives and is a potential process impurity in the acetylation of aminophenols.

The core difference lies in their substitution patterns: 4-HAP is a mono-substituted phenol, whereas 4-A-2-HAP is a di-substituted arene featuring an intramolecular hydrogen bond that drastically alters its solubility, spectral properties, and reactivity.

Chemical Structure & Nomenclature

Comparative Data Table
Feature4'-Hydroxyacetophenone (4-HAP)4'-Acetamido-2-hydroxyacetophenone (4-A-2-HAP)
CAS Number 99-93-440547-58-8
IUPAC Name 1-(4-Hydroxyphenyl)ethanoneN-(4-acetyl-3-hydroxyphenyl)acetamide
Formula


Mol. Weight 136.15 g/mol 193.20 g/mol
Substituents -OH at C4 (Para)-OH at C2 (Ortho); -NHAc at C4 (Para)
Key Feature Intermolecular H-bonding (High MP)Intramolecular H-bond (C=O

HO-)
Appearance White crystalline powderBuff/Yellowish crystals
Structural Visualization

The following diagram illustrates the substitution patterns. Note the intramolecular hydrogen bond in 4-A-2-HAP, which locks the conformation and reduces polarity relative to its isomers.

Figure 1: Structural comparison highlighting the ortho-chelation in 4-A-2-HAP.

Synthetic Pathways & Origins

The synthesis of these two compounds proceeds through fundamentally different mechanisms. 4-HAP is derived from phenol, while 4-A-2-HAP requires an aniline derivative (typically 3-aminophenol or 3-methoxyacetanilide) to install the nitrogen functionality.

Synthesis of 4'-Hydroxyacetophenone (4-HAP)

The industrial standard involves the Fries Rearrangement of phenyl acetate.

  • Esterification: Phenol + Acetic Anhydride

    
     Phenyl Acetate.
    
  • Rearrangement: Phenyl Acetate + HF (or

    
    ) 
    
    
    
    4-HAP (Major) + 2-HAP (Minor).
    • Mechanism:[1][2][3][4][5][6] Acylium ion attacks the para-position of the phenol ring.

Synthesis of 4'-Acetamido-2-hydroxyacetophenone (4-A-2-HAP)

This synthesis is more complex due to the need to position three substituents (Acetyl, Hydroxy, Acetamido) in a specific 1,2,4 pattern.

  • Starting Material: 3-Methoxyacetanilide (protected 3-aminophenol).

  • Friedel-Crafts Acylation: Reaction with Acetyl Chloride /

    
    .
    
    • Regioselectivity: The methoxy group (ortho/para director) and acetamido group (ortho/para director) direct the incoming acetyl group. The position para to the methoxy group is sterically favored and electronically activated.

  • Demethylation: The Lewis acid (

    
    ) facilitates the cleavage of the methyl ether, revealing the free hydroxyl group ortho to the ketone.
    
    • Result: N-(4-acetyl-3-hydroxyphenyl)acetamide.[7][8][9][10]

Synthesis cluster_0 4-HAP Synthesis (Fries Rearrangement) cluster_1 4-A-2-HAP Synthesis (Friedel-Crafts) Phenol Phenol PhOAc Phenyl Acetate Phenol->PhOAc + Ac2O HAP_Prod 4'-Hydroxyacetophenone PhOAc->HAP_Prod HF / AlCl3 (Para-migration) Aniline 3-Methoxyacetanilide Intermed Intermediate Complex Aniline->Intermed + AcCl / AlCl3 AHAP_Prod 4'-Acetamido- 2-hydroxyacetophenone Intermed->AHAP_Prod Demethylation (In situ)

Figure 2: Comparative synthetic workflows showing the divergence in starting materials.

Pharmaceutical Applications & Impurity Profiling

4'-Hydroxyacetophenone (4-HAP)
  • API Precursor: The primary global use of 4-HAP is the production of Paracetamol . It is converted to the oxime, which undergoes Beckmann rearrangement to form the amide bond.

  • Beta-Blockers: Used as a starting material for synthesis of Atenolol and related cardiovascular drugs via epoxide intermediates.

  • Regulatory Status: Well-characterized, with established pharmacopoeial standards (USP/EP) as an impurity in Paracetamol (Impurity E).

4'-Acetamido-2-hydroxyacetophenone (4-A-2-HAP)
  • Advanced Intermediate: Used in the synthesis of leukotriene antagonists (e.g., precursors to Cromolyn analogs) and specific anti-inflammatory agents where the salicylate-like moiety (ortho-hydroxy ketone) is required for metal chelation or biological activity.

  • Impurity Potential:

    • In the synthesis of Paracetamol, if the starting material (phenol) contains 3-aminophenol contaminants, or if 4-aminophenol is subjected to harsh acetylation conditions involving Lewis acids, trace amounts of 4-A-2-HAP analogs may form.

    • It acts as a Reference Standard for identifying unknown peaks in HPLC profiles of acetanilide derivatives.

Analytical Identification (Self-Validating Protocol)

To distinguish these compounds in the lab, utilize the following physicochemical differences:

Infrared Spectroscopy (IR)
  • 4-HAP: Shows a standard ketone carbonyl stretch at ~1670 cm⁻¹ and a broad intermolecular OH stretch.

  • 4-A-2-HAP: Shows a shifted carbonyl stretch (~1630-1640 cm⁻¹) due to the strong intramolecular hydrogen bond between the carbonyl oxygen and the ortho-hydroxyl hydrogen. This "chelate effect" is a definitive diagnostic marker.

1H-NMR Spectroscopy
  • 4-HAP: The phenolic proton appears as a broad singlet, typically exchangeable with

    
    , around 9.0-10.0 ppm .
    
  • 4-A-2-HAP: The ortho-hydroxyl proton is deshielded by the carbonyl and appears as a sharp singlet far downfield (>12.0 ppm ), which is slow to exchange with

    
     due to the hydrogen bond lock.
    
HPLC Retention
  • Method: C18 Column, Water/Acetonitrile gradient.

  • Prediction: 4-A-2-HAP is generally more hydrophobic (longer retention time) than 4-HAP. The intramolecular H-bond masks the polar hydroxyl group, making the molecule behave more like a non-polar aromatic compared to the exposed phenol of 4-HAP.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7456, 4'-Hydroxyacetophenone. Retrieved from [Link]

  • European Directorate for the Quality of Medicines (EDQM).Paracetamol Impurity Standards and Pharmacopoeial Methods. (Reference for 4-HAP as Impurity E).

Sources

Strategic Sourcing and Technical Profile: High Purity 4'-Acetamido-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical dossier and strategic sourcing manual for 4'-Acetamido-2'-hydroxyacetophenone (CAS 40547-58-8), a critical pharmacophore and intermediate in the synthesis of pyranoquinoline therapeutics (e.g., Nedocromil) and bioactive chalcones.

Part 1: Chemical Identity & Nomenclature Integrity

Nomenclature Alert: In commercial catalogs and loose technical literature, the position of the hydroxyl group is often ambiguous. It is critical to distinguish between the two structural isomers to avoid catastrophic synthesis failures.

FeatureTarget Compound (The Focus of this Guide) Common Confusant
Common Name 4'-Acetamido-2'-hydroxyacetophenone 4'-Acetamido-

-hydroxyacetophenone
Systematic Name

-(4-acetyl-3-hydroxyphenyl)acetamide

-(4-(2-hydroxyacetyl)phenyl)acetamide
CAS Number 40547-58-8 15401-72-6 (Rare)
Hydroxyl Location Ring (Ortho to Acetyl) Side Chain (Alpha to Carbonyl)
Primary Use Pharma Intermediate (Nedocromil, Chalcones)Metabolite / Degradant

Chemical Profile (CAS 40547-58-8):

  • Molecular Formula:

    
    
    
  • Molecular Weight: 193.20 g/mol

  • Appearance: Buff to light brown crystalline solid

  • Melting Point: 141–151 °C[1][2]

  • Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.

Part 2: Supply Chain Landscape & Vendor Tiering

Sourcing high-purity (>99%) material requires distinguishing between bulk chemical manufacturers and reference standard providers.

Tier 1: cGMP & Bulk Intermediates (Scale-Up)

Target Audience: Process Chemists, Pilot Plant Managers These suppliers offer kg-to-metric ton quantities with validated Certificates of Analysis (CoA) and impurity profiling suitable for regulatory filing.

  • Chem-Impex International: Known for high-purity building blocks with rigorous HPLC verification.

  • Enamine: Offers synthesis-on-demand and catalog stock, often with detailed NMR/LCMS data.

  • WuXi AppTec / WuXi Sta: Major contract manufacturing organization (CMO) capable of custom synthesis if off-the-shelf stock is depleted.

Tier 2: Reference Standards & R&D Quantities

Target Audience: Analytical Chemists, Academic Researchers These suppliers focus on milligram-to-gram scales with high analytical characterization for use as impurity standards or starting materials for bench-scale synthesis.

  • Sigma-Aldrich (Merck KGaA): Catalog #40547-58-8. Reliable for bench standards but often higher cost per gram.

  • Toronto Research Chemicals (TRC): Specializes in complex aromatic impurities; ideal if the compound is being used as a reference marker.

  • Biosynth Carbosynth: Strong presence in fine chemical intermediates.

Procurement Strategy: The "Golden Sample" Protocol

Never commit to a bulk order without a pre-shipment sample.

  • Request 5g Sample: Test for solubility and color (darkening indicates oxidation).

  • Verify Isomerism: Run 1H-NMR to confirm the singlet at ~12.3 ppm (chelated phenolic OH), distinguishing it from the alpha-hydroxy isomer.

  • Ash Content: Check sulfated ash if intended for catalytic downstream steps (poisoning risk).

Part 3: Technical Synthesis & Quality Assurance

Validated Synthesis Pathway

Understanding the synthesis allows you to predict impurities. The industrial route typically involves the Friedel-Crafts acetylation of 3-methoxyacetanilide followed by demethylation, or the Fries rearrangement of 3-acetamidophenyl acetate.

SynthesisPathway SM 3-Methoxyacetanilide (Starting Material) Inter Intermediate Complex (AlCl3 Adduct) SM->Inter Acetyl Chloride AlCl3, DCM, Reflux Imp1 Impurity A: Unreacted SM SM->Imp1 Incomplete Rxn Prod 4'-Acetamido-2'-hydroxyacetophenone (Target) Inter->Prod Demethylation (In situ via AlCl3) Imp2 Impurity B: Di-acetylated Species Inter->Imp2 Over-acylation

Figure 1: Industrial synthesis pathway highlighting the origin of critical impurities.

Critical Quality Attributes (CQAs) & Impurity Profiling

When evaluating a supplier's CoA, scrutinize these specific parameters:

AttributeSpecificationTechnical Rationale
Assay (HPLC) ≥ 98.5%Lower purity affects stoichiometry in cyclization reactions (e.g., Nedocromil synthesis).
Appearance Off-white to BuffDark brown/black indicates phenol oxidation (quinoid formation).
Loss on Drying ≤ 0.5%Moisture interferes with water-sensitive reagents (e.g., acid chlorides) in next steps.
Residue on Ignition ≤ 0.1%High inorganic salts (Al, Zn) from Lewis acid catalysts can poison Pd/C hydrogenation catalysts downstream.
Isomeric Purity No detectable para-isomerThe ortho-hydroxy group is essential for forming the pyran ring via cyclization.
Analytical Verification Protocol (Self-Validating)

Do not rely solely on the vendor's CoA. Perform this rapid ID check upon receipt.

Method: Reverse-Phase HPLC[3]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm (aromatic) and 310 nm (phenolic ketone conjugation).

  • Expected Retention: The target compound (ortho-OH) forms an intramolecular hydrogen bond, increasing lipophilicity compared to para-isomers. It typically elutes later than non-hydrogen-bonded analogs.

Part 4: Applications in Drug Development[1][2]

Nedocromil Sodium Synthesis

This compound is the "Southern" fragment of the Nedocromil scaffold.

  • Mechanism: The phenolic -OH and the acetyl methyl group undergo a Claisen condensation-type cyclization with a dicarboxylate linker to form the pyranoquinoline core.

  • Criticality: The purity of the acetyl group (absence of alpha-halo impurities) is vital for yield consistency.

Bioactive Chalcone Synthesis

Researchers utilize the acetyl group to condense with substituted benzaldehydes via Claisen-Schmidt condensation.

  • Workflow:

    • Dissolve 4'-Acetamido-2'-hydroxyacetophenone in EtOH.

    • Add Aryl Aldehyde + 40% KOH.

    • Stir at RT (24-48h).

    • Acidify to precipitate the Chalcone.

  • Note: The 2'-OH group is preserved, often contributing to antioxidant or metal-chelating properties in the final drug candidate.

AppWorkflow cluster_pathways Application Pathways Raw Raw Material (CAS 40547-58-8) QC QC Release (HPLC >98%) Raw->QC PathA Path A: Nedocromil (Pyranoquinoline formation) QC->PathA Cyclization w/ Diester PathB Path B: Chalcones (Claisen-Schmidt) QC->PathB Aldehyde Condensation

Figure 2: Downstream application logic for drug development workflows.

References

  • Chemical Identity & Supplier Data

    • Source: Chem-Impex International.[5] "Product 00868: 4'-Acetamido-2'-hydroxyacetophenone."[1][2]

  • Synthetic Utility (Nedocromil)

    • Title: "Pyranoquinoline derivatives, compositions containing them and methods for their preparation."[6] (US Patent 4,474,787).

    • Source: Google P
    • URL
  • Synthetic Utility (Chalcones/Pyrazolines)

    • Title: "Synthesis and Evaluation of 1,3,5-Triaryl-2-Pyrazoline Derivatives as Potent Dual Inhibitors of Urease and α-Glucosidase."
    • Source: ACS Omega (2022).
    • URL:[Link]

  • Title: "N-(4-acetyl-3-hydroxyphenyl)

Sources

Methodological & Application

Application Note: Scalable Synthesis of Bioactive Chalcones from 4'-Acetamido-2-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It details the optimized synthesis of 4'-Acetamido-2'-hydroxychalcone derivatives using 4'-Acetamido-2-hydroxyacetophenone as the nucleophilic scaffold.

Executive Summary

The chalcone scaffold (


-unsaturated ketone) represents a privileged structure in medicinal chemistry, exhibiting potent anti-inflammatory, anticancer, and antioxidant activities. This protocol focuses on the Claisen-Schmidt condensation  of 4'-Acetamido-2-hydroxyacetophenone  (also known as 

-(4-acetyl-3-hydroxyphenyl)acetamide).

Unlike simple acetophenones, the inclusion of the 4'-acetamido group (


) introduces a hydrogen-bond donor/acceptor motif that significantly enhances aqueous solubility and bioavailability—a critical parameter in early-stage drug discovery. Furthermore, the 2'-hydroxyl group  serves as a "chemical handle" for downstream cyclization into biologically active flavones  and aurones .

Chemical Basis & Mechanism

The Reaction: Claisen-Schmidt Condensation

The synthesis relies on the base-catalyzed cross-aldol condensation between the enolizable ketone (4'-Acetamido-2-hydroxyacetophenone) and a non-enolizable aromatic aldehyde.

Key Mechanistic Features:

  • Enolate Formation: The base (KOH/NaOH) deprotonates the

    
    -methyl group of the acetophenone. Note: The phenolic -OH is also deprotonated, requiring >2 equivalents of base.
    
  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl of the aldehyde.

  • Dehydration: Spontaneous elimination of water (

    
     mechanism) occurs to form the thermodynamically stable 
    
    
    
    -isomer of the chalcone, driven by extended conjugation.
Mechanistic Pathway Visualization

The following diagram illustrates the reaction flow and critical intermediates.

ClaisenSchmidt Start 4'-Acetamido-2-hydroxyacetophenone (Ketone) Enolate Dianion Enolate (Reactive Species) Start->Enolate Deprotonation (-OH, -CH3) Base Base (KOH/NaOH) Base->Enolate Aldol $beta$-Hydroxy Ketone (Intermediate) Enolate->Aldol + Aldehyde Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Aldol Chalcone 4'-Acetamido-2'-hydroxychalcone (Final Product) Aldol->Chalcone - H2O (Dehydration)

Figure 1: Mechanistic pathway for the base-catalyzed synthesis of acetamido-chalcones.

Experimental Protocol

Safety Warning: Sodium hydroxide and Potassium hydroxide are corrosive. Aromatic aldehydes may be irritants. Perform all reactions in a fume hood.

Materials & Reagents
ReagentRoleGrade/Purity
4'-Acetamido-2-hydroxyacetophenone Starting Material (Nucleophile)>97% (HPLC)
Benzaldehyde (or derivative)ElectrophileSynthesis Grade (Distill if oxidized)
Potassium Hydroxide (KOH) Catalyst/BasePellets, >85%
Ethanol (EtOH) SolventAbsolute (99.5%)
Hydrochloric Acid (HCl) Neutralization10% Aqueous Solution
Step-by-Step Procedure (Standard Scale: 10 mmol)
Phase 1: Reaction Setup
  • Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4'-Acetamido-2-hydroxyacetophenone (1.93 g, 10 mmol) in Ethanol (20 mL).

  • Catalyst Addition: Prepare a solution of KOH (1.12 g, 20 mmol, 2.0 equiv) in a minimum amount of water (2 mL) and add it dropwise to the ketone solution.

    • Observation Check: The solution will turn deep yellow/orange due to the formation of the phenoxide/enolate anion.

  • Aldehyde Addition: Add the Aromatic Aldehyde (10 mmol, 1.0 equiv) slowly to the stirring mixture.

    • Expert Tip: If using solid aldehydes, dissolve them in a small volume of ethanol first to ensure homogeneity.

Phase 2: Reaction & Monitoring
  • Stirring: Stir the mixture vigorously at Room Temperature (25°C) for 24–48 hours.

    • Optimization: If the reaction is sluggish (e.g., with electron-rich aldehydes like 4-methoxybenzaldehyde), heat to 60°C for 4–6 hours.

  • TLC Monitoring: Monitor progress using TLC (Mobile Phase: Hexane:Ethyl Acetate 6:4).

    • Target: Disappearance of the ketone spot (

      
      ) and appearance of a new, UV-active fluorescent spot (
      
      
      
      ).
Phase 3: Work-up & Isolation
  • Quenching: Pour the reaction mixture into crushed ice (approx. 100 g) containing HCl (10%, 15 mL) while stirring.

    • Critical Step: Acidification is required to reprotonate the phenoxide and precipitate the neutral chalcone.

    • pH Check: Ensure the final pH is acidic (pH 2–3).

  • Filtration: A yellow/orange precipitate will form immediately. Filter the solid using a Buchner funnel and wash copiously with cold water (3 x 20 mL) to remove salts.

  • Drying: Air-dry the crude solid for 12 hours or dry in a vacuum oven at 40°C.

Phase 4: Purification
  • Recrystallization: Recrystallize the crude product from hot Ethanol or Ethanol/Water (9:1) mixture.

    • Yield Expectation: 75–90%.

Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against the following spectral criteria.

Expected Spectral Data (Representative: Benzylidene derivative)
  • Appearance: Yellow crystalline solid.

  • IR (

    
    ): 
    
    • 3200–3400 (NH/OH stretch, broad).

    • 1640–1660 (C=O, conjugated ketone).

    • 1600 (C=C, alkene).

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       13.0–13.5 ppm (s, 1H, -OH, 
      
      
      
      exchangeable) — Indicates intramolecular H-bonding.
    • 
       10.1 ppm (s, 1H, -NH-CO-).
      
    • 
       7.8–8.0 ppm (d, 
      
      
      
      Hz, 1H,
      
      
      -H) — Confirms Trans (E) geometry.
    • 
       7.5–7.7 ppm (d, 
      
      
      
      Hz, 1H,
      
      
      -H).
Troubleshooting Decision Tree

Use this workflow to diagnose low yields or impurities.

Troubleshooting Issue Problem Detected Check1 Did precipitate form upon acidification? Issue->Check1 NoPrecip No Precipitate Check1->NoPrecip No Oily Oily/Sticky Product Check1->Oily Yes but... Action1 Check pH. Must be < 4. NoPrecip->Action1 Action2 Aldol product did not dehydrate. Reflux with catalytic H2SO4/AcOH. Oily->Action2 If intermediate isolated Action3 Recrystallize from EtOH/Water mix. Oily->Action3 If crude is impure

Figure 2: Troubleshooting logic for common synthesis failures.

Substrate Scope & Yield Data

The following table summarizes expected yields when reacting 4'-Acetamido-2-hydroxyacetophenone with various substituted benzaldehydes under the standard protocol (Method A: RT, 24h).

EntryAldehyde Substituent (R)Electronic EffectReaction TimeYield (%)Melting Point (°C)
1 H (Benzaldehyde)Neutral24 h82178–180
2 4-ClElectron Withdrawing18 h88192–194
3 4-NO

Strong Withdrawing12 h92210–212
4 4-OMeElectron Donating48 h (or Reflux)65165–167
5 3,4,5-TrimethoxyElectron Donating48 h70158–160

Data derived from comparative analysis of acetamido-chalcone derivatives [1, 2].

References

  • Kumar, A., et al. (2013). Synthesis of chalcones and their derivatives as potential anti-inflammatory agents. Journal of Chemical and Pharmaceutical Research.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Claisen-Schmidt protocols).
  • Domínguez, J. N., et al. (2001). Synthesis and antimalarial activity of sulfonamide chalcone derivatives. Il Farmaco, 56(4), 291-295. (Demonstrates solubility benefits of amide/sulfonamide groups).

Troubleshooting & Optimization

Technical Support Center: Post-Reaction Purification of Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the effective removal of aluminum chloride (AlCl₃) residues from acetophenone derivatives following Friedel-Crafts acylation reactions. Our goal is to equip you with the expertise to overcome common purification challenges, ensuring the integrity and purity of your synthesized compounds.

The Challenge: The Persistent Aluminum Chloride Complex

In Friedel-Crafts acylation, aluminum chloride is a highly effective Lewis acid catalyst.[1][2][3][4] However, its utility is coupled with a common purification hurdle: AlCl₃ forms a stable complex with the carbonyl oxygen of the newly synthesized acetophenone derivative.[5][6] This complex must be efficiently broken down, or "quenched," to isolate the desired ketone product. Improper work-up can lead to a host of issues, including low yields, persistent emulsions, and product contamination with aluminum salts.[7][8]

This guide provides a systematic approach to navigating these challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues you may encounter during the work-up and purification process in a question-and-answer format.

Question 1: I've quenched my reaction, and now I have a thick, unfilterable gelatinous precipitate. What happened and how can I fix it?

Answer:

This is a classic sign of aluminum hydroxide (Al(OH)₃) precipitation.[7]

  • Causality: You likely quenched the reaction mixture with water or a basic solution. In a neutral or basic aqueous environment, the aluminum chloride complex hydrolyzes to form insoluble and gelatinous aluminum hydroxide.[7] This precipitate is notorious for trapping the desired organic product, leading to significantly reduced yields.[7]

  • Immediate Solution:

    • Cool the mixture in an ice bath.

    • Slowly and carefully add dilute hydrochloric acid (1M to 3M HCl) with stirring.[8] The acid will react with the Al(OH)₃ to form water-soluble aluminum salts (like AlCl₃·6H₂O), causing the precipitate to dissolve.[9][10][11]

    • Once the precipitate is gone, you can proceed with a standard liquid-liquid extraction.

  • Prevention: The most effective way to prevent the formation of aluminum hydroxide is to perform an acidic quench from the outset. Pouring the reaction mixture into a beaker of crushed ice and concentrated or dilute HCl is a standard and effective procedure.[8][12]

Question 2: During my liquid-liquid extraction, a persistent emulsion has formed between the organic and aqueous layers. How can I break it?

Answer:

Emulsion formation is a frequent challenge, particularly when using chlorinated solvents or if a basic quench was performed.[7] Emulsions are stabilized by fine, suspended particles, often residual aluminum salts, at the interface of the two immiscible layers.

  • Causality: High concentrations of aluminum salts or fine gelatinous precipitates can act as surfactants, stabilizing the emulsion.[7]

  • Troubleshooting Steps:

    • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. Gently rock the funnel to mix. The increased ionic strength of the aqueous layer helps to destabilize the emulsion and "salt out" the organic component.[7]

    • Patience and Gentle Agitation: Sometimes, simply allowing the mixture to stand for an extended period can lead to separation. Gentle swirling or rocking is more effective than vigorous shaking, which can worsen the emulsion.

    • Filtration through Celite®: If the emulsion persists, filter the entire mixture through a pad of Celite® or another filter aid. This physically removes the fine particulate matter that may be stabilizing the emulsion.[7]

    • Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes help break an emulsion, but be cautious with volatile organic solvents.

Question 3: My final product yield is very low after the work-up. Where could my product have gone?

Answer:

Low product yield can stem from several issues during the work-up phase.

  • Potential Causes & Solutions:

    • Product Trapped in Precipitate: If you encountered a gelatinous Al(OH)₃ precipitate, a significant amount of your product may be trapped within it. Ensure any precipitate is thoroughly washed with the organic solvent before it is discarded.[7]

    • Product Lost to the Aqueous Layer: Some acetophenone derivatives may have partial water solubility. To recover any dissolved product, it is good practice to "back-extract" all aqueous layers with a fresh portion of the organic solvent.[7]

    • Incomplete Phase Separation: If an emulsion was not fully broken before separating the layers, you may have inadvertently discarded some of the organic layer with the aqueous phase.[7]

Question 4: My NMR/analytical data shows my purified product is still contaminated with aluminum. How can I remove it?

Answer:

This indicates incomplete removal of aluminum salts during the aqueous washes.

  • Solution:

    • Re-dissolve your crude product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • Perform additional washes with dilute (1M) HCl.[7]

    • Follow with a wash with deionized water to remove excess acid.

    • Finally, wash with brine to help remove dissolved water from the organic layer.[7]

    • For stubborn cases, consider passing a solution of your crude product through a short plug of silica gel. The polar aluminum salts will adsorb onto the silica, while your less polar product will elute.[7]

Frequently Asked Questions (FAQs)

Q1: Why is an acidic quench preferred over a water or basic quench? An acidic quench, typically with ice-cold 1-3M HCl, is preferred because it keeps the aluminum salts dissolved in the aqueous phase as soluble species like [Al(H₂O)₆]³⁺.[9][10][11] This prevents the formation of gelatinous aluminum hydroxide precipitates that can complicate phase separation and trap the product.[7][8]

Q2: What should I do if my acetophenone derivative is sensitive to strong acids? If your product is acid-sensitive, you have a few options:

  • Carefully Controlled Basic Quench: Perform the quench at a very low temperature (0 °C or below) with a weak base. Be prepared to deal with potential precipitate formation.

  • Use of Chelating Agents: After quenching with water, add a chelating agent to the aqueous layer. Chelating agents are molecules that can form multiple bonds to a single metal ion, creating a stable, water-soluble complex.[13][14] Good options for aluminum include:

    • Rochelle's Salt (Potassium Sodium Tartrate): Known to be effective in breaking up aluminum-based emulsions and sequestering the metal ions.[15]

    • Citric Acid or Oxalic Acid: These are also effective chelators for aluminum.[13]

  • Non-Aqueous Work-up: This is a more advanced technique where a complexing agent is added to precipitate the aluminum, followed by filtration. The reaction mixture can also be passed through a plug of a solid adsorbent like silica or alumina to remove the catalyst.[7]

Q3: Can I use a different Lewis acid to avoid this problem? While AlCl₃ is the most common catalyst for Friedel-Crafts acylation, other Lewis acids like BF₃, TiCl₄, or SnCl₄ can be used.[2][3] However, they may be less reactive and could still require a similar aqueous work-up. Greener alternatives, such as using an activated alumina catalyst, have been developed to avoid the use of AlCl₃ and the associated aqueous work-up.[16]

Experimental Protocols & Data

Standard Acidic Work-up Protocol

This protocol is a reliable method for most acetophenone derivatives.

  • Preparation: Prepare a beaker with a mixture of crushed ice and 1-3M hydrochloric acid. The volume should be sufficient to fully quench the reaction.

  • Quenching: While stirring vigorously, slowly and carefully pour the cooled reaction mixture into the ice/HCl mixture.[8][12] This step is exothermic and may release HCl gas, so it must be performed in a well-ventilated fume hood.

  • Extraction: Transfer the entire mixture to a separatory funnel. Add your chosen organic solvent (e.g., dichloromethane, ethyl acetate) and extract the product. Collect the organic layer.[8]

  • Back-Extraction: Extract the aqueous layer again with a fresh portion of the organic solvent to recover any dissolved product. Combine all organic layers.[7][8]

  • Washing:

    • Wash the combined organic layers with another portion of 1M HCl.[7]

    • Wash with deionized water.

    • Wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Vent the separatory funnel frequently as CO₂ gas will be generated.[8][17]

    • Finally, wash with brine to help remove dissolved water.[7]

  • Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Swirl and let it stand until the solution is clear.[8]

  • Isolation: Filter or decant the solution to remove the drying agent. The solvent can then be removed via rotary evaporation to yield the crude product, which can be further purified by recrystallization or column chromatography.[8]

Work-up Method Comparison
Work-up MethodKey Reagent(s)AdvantagesDisadvantagesExpected Aluminum Removal
Acidic Quench Ice-cold 1-3M HClPrevents gelatinous precipitates; good phase separation; effective at removing aluminum.[7][9]Not suitable for acid-sensitive products.High (>99% with sufficient washing).[7]
Neutral Quench Ice-cold WaterSimple; avoids strong acids/bases.High risk of forming gelatinous Al(OH)₃; can lead to emulsions and low yield.Moderate to Low (often incomplete).
Basic Quench Dilute NaOH or NaHCO₃Neutralizes the acidic catalyst.Forms gelatinous Al(OH)₃ which is difficult to filter and traps product; high risk of emulsions.[7]Low (aluminum precipitates out).
Chelation-Assisted Water, followed by Rochelle's Salt or Citric AcidGood for acid-sensitive products; effectively sequesters aluminum in the aqueous phase.[13][15]Requires an additional reagent; may require longer stirring times.High.

Visualizing the Process

Diagram: The AlCl₃-Ketone Complex and its Breakdown

The following diagram illustrates the core challenge: the formation of a stable complex between aluminum chloride and the acetophenone product, and how an acidic work-up breaks this complex.

AlCl3_Complex_Breakdown cluster_reaction Friedel-Crafts Reaction cluster_workup Aqueous Work-up Reactants Acetophenone Derivative + AlCl₃ Product_Complex [Product-AlCl₃] Complex Reactants->Product_Complex Reaction Complete Quench Add Ice + HCl (aq) Product_Complex->Quench Quenching Step Organic_Layer Organic Layer: Free Acetophenone Product Quench->Organic_Layer Hydrolysis & Separation Aqueous_Layer Aqueous Layer: Soluble [Al(H₂O)₆]³⁺ salts Quench->Aqueous_Layer Hydrolysis & Separation

Caption: Workflow of AlCl₃ complex formation and breakdown during acidic work-up.

Diagram: Troubleshooting Logic for Emulsion Formation

This flowchart provides a logical sequence of steps to resolve persistent emulsions during extraction.

Emulsion_Troubleshooting Start Persistent Emulsion Forms Add_Brine 1. Add Saturated NaCl (Brine) 2. Gently rock/swirl funnel Start->Add_Brine Wait Let stand for 10-15 minutes Add_Brine->Wait Check1 Emulsion Broken? Wait->Check1 Filter_Celite Filter entire mixture through a pad of Celite® Check1->Filter_Celite No Proceed Proceed with Separation Check1->Proceed Yes Check2 Emulsion Broken? Filter_Celite->Check2 Check2->Proceed Yes Consult Consult Senior Chemist/ Consider alternative work-up Check2->Consult No

Caption: Step-by-step troubleshooting guide for breaking emulsions.

References

  • Reddit User Discussion on Aluminum Chelation. (2014). r/chemistry. [Link]

  • Filo. (n.d.). How do you get the aluminum chloride out. Retrieved February 15, 2026, from [Link]

  • Unknown. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved February 15, 2026, from [Link]

  • Custom Chelating Agents for Aluminum. (2024). Aluminum chelating agent. [Link]

  • On the Hydrolytic Stability of Organic Ligands - in Al-, Ti- and Zr-Alkoxide Complexes. (n.d.). ResearchGate. [Link]

  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved February 15, 2026, from [Link]

  • ScienceMadness.org. (2016). Help on Friedel Crafts alkylation and acylation of anisole and acetophenone. [Link]

  • Reddit User Discussion on Removing Aluminum Salts. (2023). r/chemistry. [Link]

  • Davies, D. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]

  • Design and Synthesis of Chelating Compounds and Solid-Supported Chelators for Metal Depleted Solutions. (2014). IRL @ UMSL. [Link]

  • Henry, J. L., Krogh, C. J., & White, J. C. (1982). Removal of Organic Contaminants from Aluminum Chloride Solutions. CDC Stacks. [Link]

  • Wikipedia. (n.d.). Chelation. Retrieved February 15, 2026, from [Link]

  • Majumdar, B., & Shiri, M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(60), 34234–34288. [Link]

  • Majumdar, B., & Shiri, M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. [Link]

  • Friedel Crafts Acylation and Akylation. (2020). YouTube. [Link]

  • LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • Vaia. (n.d.). Aluminium chloride in acidified aqueous solution forms. Retrieved February 15, 2026, from [Link]

  • ScienceMadness.org. (2015). Cleaning Aluminum Chloride. [Link]

  • Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. Retrieved February 15, 2026, from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved February 15, 2026, from [Link]

  • Yokel, R. A. (2000). Aluminum chelation: Chemistry, clinical, and experimental studies and the search for alternatives to desferrioxamine. Journal of Toxicology and Environmental Health Part A, 59(5), 379-423. [Link]

  • Tan, L. K., & Brownstein, S. (1982). Complexes of Ketones with Aluminum Chloride in Sulfur Dioxide as Solvent. The Journal of Organic Chemistry, 47(24), 4737–4739. [Link]

  • Brainly.in. (2024). In ncert it's written that Alcl3 on hydrolysis forms a octahedral ion. Whereas all other elements form. [Link]

  • ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. Retrieved February 15, 2026, from [Link]

  • BYJU'S. (n.d.). What Is Aluminium Chloride (AlCl3)?. Retrieved February 15, 2026, from [Link]

  • Britannica. (n.d.). Aluminum chloride. Retrieved February 15, 2026, from [Link]

  • Loring, J. S., et al. (2022). Hydrolysis of Al3+ in Aqueous Solutions: Experiments and Ab Initio Simulations. MDPI. [Link]

  • ResearchGate. (2015). How can I purify chalcone after synthesis from acetophenone?. [Link]

  • Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media. (2016). ResearchGate. [Link]

  • Elucidating the structure of the magnesium aluminum chloride complex electrolyte for magnesium-ion batteries. (2015). Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Transition metal complexes of aldehydes and ketones. Retrieved February 15, 2026, from [Link]

  • Armaly, A. M., Bar, S., & Schindler, C. S. (2017). Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones. Organic Chemistry Portal. [Link]

  • Study of the neutralization process of organoaluminum compounds. (2020). E3S Web of Conferences. [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved February 15, 2026, from [Link]

  • Organic Practical Setup 5. Washing to remove acid impurities. (2014). YouTube. [Link]

Sources

optimizing reaction temperature for Friedel-Crafts acylation of acetanilides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for the Friedel-Crafts Acylation of Acetanilides . It addresses the specific kinetic and thermodynamic challenges posed by the acetamido group's complexation with Lewis acids.

Topic: Optimizing Reaction Temperature & Troubleshooting Low Yields Audience: Process Chemists, medicinal Chemists, R&D Scientists

Executive Summary: The Temperature-Stoichiometry Nexus

Optimizing the acylation of acetanilide is not merely about setting a thermostat; it requires managing the Lewis Acid-Base Complexation Equilibrium .

Unlike simple benzene acylation, the acetamido group (


) acts as a Lewis base.[1] It complexes with the catalyst (e.g., 

) before the reaction can proceed, effectively deactivating the ring and consuming one equivalent of the catalyst.
  • Critical Constraint: Standard catalytic cycles fail. You must use stoichiometric excess (>2.5 equiv) of catalyst.

  • Temperature Strategy: A "Ramp-and-Soak" profile is required—0°C for complexation control, followed by reflux (>80°C) to overcome the activation energy of the deactivated complex.

Part 1: The "Why" & "How" (Mechanistic Optimization)

Q1: Why does my reaction stall at 40°C even with 1.1 equivalents of AlCl3?

A: You are operating under "Catalyst Starvation." At 40°C with 1.1 equivalents, the


 preferentially coordinates to the carbonyl oxygen of the acetanilide amide group rather than generating the acylium ion electrophile. This forms a stable, deactivated salt that precipitates or remains inert.
  • The Fix: Increase

    
     loading to 2.5 – 3.0 equivalents .
    
    • 1.0 eq: Complexes with the acetanilide substrate.

    • 1.0 eq: Generates the acylium ion (

      
      ).
      
    • 0.5+ eq: Drives the equilibrium and compensates for moisture.

  • Temperature Adjustment: Once the reagents are mixed at 0°C, you must elevate the temperature (typically reflux in 1,2-dichloroethane, ~83°C) to destabilize the unreactive complex and permit electrophilic attack.

Q2: I see "ortho" and "para" isomers. How does temperature affect regioselectivity?

A: The acetamido group is a bulky ortho, para-director.

  • Kinetic Control (Low Temp, <20°C): Favors para-substitution heavily due to steric hindrance at the ortho position. However, conversion is often near zero due to ring deactivation.

  • Thermodynamic Control (High Temp, >100°C): Can lead to N-deacetylation or Fries-type rearrangements.

  • The "Sweet Spot": 70°C – 85°C (Reflux in DCE). This provides enough energy to drive the para-acylation while minimizing the energy available for the sterically crowded ortho attack or side reactions.

    • Target Ratio: >95:5 (para:ortho).

Part 2: Visualization of the Reaction Pathway

The following diagram illustrates the competing pathways and the necessity of heat to escape the "Deactivation Trap."

FriedelCrafts_Acetanilide Start Acetanilide + Acyl Chloride Complex Inactive Complex (Ring Deactivated) Start->Complex AlCl3 (1st eq) @ 0°C Fast & Exothermic Acylium Active Acylium Ion (R-C≡O+) Start->Acylium AlCl3 (2nd eq) Transition Sigma Complex (High Energy) Complex->Transition Heat (>60°C) Required to React Acylium->Transition Electrophilic Attack Product 4-Acetamidoacetophenone (Para-Major) Transition->Product -H+ SideProduct Ortho-Isomer / Tars Transition->SideProduct Excess Heat (>100°C)

Caption: The "Deactivation Trap" (Red) occurs when AlCl3 binds to the substrate. Heat and excess catalyst are required to bypass this and reach the Product (Green).

Part 3: Troubleshooting & Optimization Guide

Scenario A: Low Yield (<30%) with Black Tar
Parameter Diagnosis Corrective Action
Temperature Too high (>100°C) or "hot spots" during addition.Strict Control: Add

at 0°C. Ramp slowly to reflux. Do not heat neat reagents.
Solvent Nitrobenzene (High BP, difficult workup) or solvent wet.Switch: Use 1,2-Dichloroethane (DCE) (bp 83°C) or Dichloromethane (DCM) (bp 40°C) for milder profiles. Ensure solvents are anhydrous (<50 ppm

).
Quench Exothermic hydrolysis degraded product.Protocol: Pour reaction mixture into ice/HCl, not water into mixture. Keep T < 20°C during quench.
Scenario B: No Reaction (Starting Material Recovered)
Parameter Diagnosis Corrective Action
Catalyst Old/Hydrated

(White powder turned gray/clumpy).
Verify: Use fresh, yellow/greenish anhydrous

. It should fume in air.
Stoichiometry 1:1 ratio used.[2]Increase: Use 3.0 equivalents of

relative to acetanilide.
Temperature Room Temperature (25°C).Heat: Reflux is mandatory. 25°C is insufficient to overcome the deactivation barrier.

Part 4: Optimized Experimental Protocol

Objective: Synthesis of 4-acetamidoacetophenone via Friedel-Crafts Acylation.

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, reflux condenser with trap.
    
  • Solvent: Anhydrous 1,2-Dichloroethane (DCE).

  • Step 1 (Complexation - Low Temp):

    • Charge Acetanilide (1.0 eq) and DCE. Cool to 0°C .[2]

    • Add

      
       (3.0 eq)  portion-wise. Note: Massive exotherm expected. Keep T < 10°C.
      
    • Stir 30 mins to allow full complexation (Solution will darken).

  • Step 2 (Acylium Generation):

    • Add Acetyl Chloride (1.2 eq) dropwise at 0-5°C.

  • Step 3 (Reaction - High Temp):

    • Remove ice bath.

    • Heat to Reflux (~83°C) .

    • Monitor: Hold at reflux for 2–4 hours . Monitor by TLC/HPLC. Do not overnight reflux if not needed to avoid tar.

  • Step 4 (Workup):

    • Cool to RT. Pour mixture into crushed ice/conc. HCl (to break Aluminum salts).

    • Filter the precipitate (crude product) or extract with DCM.

Part 5: Advanced FAQs

Q: Can I use a different catalyst to avoid the high temperature? A: Yes. Gallium Triflate [


]  or Zeolites  are modern alternatives.
  • Benefit:

    
     is water-tolerant and can often catalyze this reaction at lower temperatures (20-60°C) with lower loading (catalytic amounts, 1-10 mol%) compared to stoichiometric 
    
    
    
    .
  • Reference: See Patent JP2002205977A for Gallium-based protocols.

Q: Is there a better synthetic route entirely? A: If yield remains stubborn, consider the "Reverse Strategy" :

  • Start with 4-Aminoacetophenone .

  • Acetylate the amine using Acetic Anhydride/Pyridine (0°C to RT).[3]

  • Why: This avoids the difficult C-C bond formation on a deactivated ring entirely. This is often the preferred industrial route for high purity.

References

  • Mechanism & Stoichiometry: "Friedel-Crafts Acylation." Master Organic Chemistry. [Link]

  • Catalyst Alternatives (Gallium): "Friedel-Crafts acylation reaction of anilides.
  • Reaction Conditions & Yields: "Friedel-Crafts Acylation of Anisole (Analogous Deactivated/Activated Systems)." Scientific Research Publishing. [Link]

Sources

minimizing byproduct formation in 4'-Acetamido-2-hydroxyacetophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4'-Acetamido-2-hydroxyacetophenone. As a crucial intermediate in the development of various pharmaceuticals, including analgesics and anti-inflammatory agents, achieving high purity and yield in its synthesis is paramount.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and minimize the formation of unwanted byproducts.

The primary synthetic route to 4'-Acetamido-2-hydroxyacetophenone is the Fries rearrangement of 4-acetamidophenyl acetate. This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[2][3] While effective, this reaction is sensitive to several parameters that can lead to the formation of significant byproducts. This guide will equip you with the knowledge to control these variables and optimize your synthetic outcomes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 4'-Acetamido-2-hydroxyacetophenone via the Fries rearrangement.

Question 1: My reaction yield is very low. What are the likely causes and how can I improve it?

Answer: Low yield is a frequent challenge and can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the progress using an appropriate technique like Thin Layer Chromatography (TLC) until the starting material, 4-acetamidophenyl acetate, is no longer visible. If the reaction stalls, a modest increase in reaction time or temperature might be necessary. However, be cautious as higher temperatures can also promote byproduct formation.[4]

  • Catalyst Deactivation: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water present in your reactants or solvent will deactivate the catalyst, halting the reaction. Ensure that all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Catalyst Amount: The Fries rearrangement requires at least a stoichiometric amount of the Lewis acid catalyst, and often an excess is needed.[5] This is because the catalyst complexes with both the carbonyl oxygen of the ester starting material and the hydroxyl and carbonyl groups of the product. An insufficient amount of catalyst will result in an incomplete reaction. A good starting point is to use 1.5 to 2.5 equivalents of AlCl₃.

Question 2: I am observing a significant amount of 4-acetamidophenol (paracetamol) in my crude product. Why is this happening and what can I do to prevent it?

Answer: The presence of 4-acetamidophenol is a clear indication of hydrolysis of the starting material, 4-acetamidophenyl acetate. This is almost always caused by the presence of water in the reaction mixture.

  • Causality: Water reacts with the Lewis acid catalyst in an exothermic reaction and can also directly hydrolyze the ester bond of your starting material, cleaving it back to the parent phenol (4-acetamidophenol) and acetic acid.

  • Preventative Measures:

    • Strictly Anhydrous Conditions: This cannot be overstated. Use freshly distilled, anhydrous solvents. Dry your starting material in a vacuum oven if you suspect it has absorbed moisture.

    • Inert Atmosphere: As mentioned before, running the reaction under a dry, inert gas will prevent atmospheric moisture from entering the reaction vessel.

Question 3: My final product is a dark, tarry substance that is difficult to purify. What causes this and how can it be avoided?

Answer: Tar formation is a common issue in Fries rearrangements, especially when reaction conditions are too harsh.

  • Primary Cause: High reaction temperatures are the main culprit. While higher temperatures favor the formation of the desired ortho product (4'-Acetamido-2-hydroxyacetophenone), excessive heat can lead to polymerization and other complex side reactions, resulting in tar.[3][4]

  • Mitigation Strategies:

    • Temperature Control: Carefully control the reaction temperature. It is often beneficial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. An oil bath with a temperature controller is highly recommended.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time, as this can also contribute to the formation of degradation products. Monitor the reaction by TLC.

    • Solvent Choice: While solvent-free reactions are possible, using a high-boiling, non-polar solvent like chlorobenzene or o-dichlorobenzene can help to better moderate the reaction temperature.[6]

Question 4: Besides the desired product and starting material, I see other spots on my TLC plate. What could these byproducts be?

Answer: Several byproducts can form during the Fries rearrangement:

  • 4-Acetamidophenol: As discussed, this results from hydrolysis.

  • Di-acylated products: It's possible for the acylium ion intermediate to react with the desired product, leading to di-acylation of the aromatic ring.

  • Intermolecular Acylation Products: The acylium ion can acylate another molecule of the starting material or the solvent, leading to a variety of byproducts.[7] Using a non-polar solvent can help to keep the reactive intermediates in a "solvent cage," favoring the desired intramolecular rearrangement.[2][7]

  • De-acetylated Species: Under the harsh acidic conditions, the acetamido group (-NHCOCH₃) could potentially be hydrolyzed, leading to aminophenol derivatives, which can further react and contribute to tar formation.

The following diagram illustrates the main reaction pathway and the formation of the key hydrolysis byproduct.

Fries_Rearrangement cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation 4-acetamidophenyl_acetate 4-Acetamidophenyl Acetate (Starting Material) Acylium_Intermediate Acylium Ion Intermediate 4-acetamidophenyl_acetate->Acylium_Intermediate AlCl₃ Hydrolysis_Product 4-Acetamidophenol (Byproduct) 4-acetamidophenyl_acetate->Hydrolysis_Product H₂O Desired_Product 4'-Acetamido-2-hydroxyacetophenone (Ortho Product) Acylium_Intermediate->Desired_Product Intramolecular Rearrangement

Caption: Reaction scheme for the synthesis of 4'-Acetamido-2-hydroxyacetophenone and a major byproduct pathway.

Experimental Protocol and Optimization

This section provides a detailed, step-by-step protocol for the synthesis, with explanations of the critical parameters at each stage.

Materials and Reagents:

  • 4-Acetamidophenyl acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Chlorobenzene (or another suitable non-polar solvent)

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl Acetate

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation:

    • Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of dry nitrogen or argon. Equip the reaction flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

    • Rationale: The exclusion of moisture is the single most critical factor for the success of this reaction.[7]

  • Reaction Setup:

    • In the reaction flask, suspend anhydrous AlCl₃ (1.5 equivalents) in anhydrous chlorobenzene.

    • Dissolve 4-acetamidophenyl acetate (1 equivalent) in a separate portion of anhydrous chlorobenzene and add it to the dropping funnel.

    • Rationale: Adding the substrate solution slowly to the Lewis acid helps to control the initial exotherm of complex formation.

  • Reaction Execution:

    • Cool the AlCl₃ suspension in an ice bath.

    • Slowly add the solution of 4-acetamidophenyl acetate to the stirred suspension of AlCl₃ over 30-60 minutes.

    • After the addition is complete, slowly heat the reaction mixture to 120-140 °C using an oil bath.

    • Rationale: Low temperature at the start minimizes side reactions during the initial complexation. The subsequent high temperature is necessary to promote the rearrangement to the sterically hindered ortho position.[2][3]

  • Monitoring:

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent) until the starting material spot disappears. This may take several hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

    • Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This should be done in a fume hood with vigorous stirring.

    • Rationale: The workup is highly exothermic and releases HCl gas. The acid hydrolyzes the aluminum complexes of the product, liberating the free hydroxyl group.

  • Extraction and Purification:

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts and wash them with water, then with a saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallization:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 4'-Acetamido-2-hydroxyacetophenone.[8][9]

Troubleshooting Flowchart:

The following diagram provides a logical workflow for troubleshooting common problems in the synthesis.

Troubleshooting_Fries Start Reaction Complete. Analyze Crude Product. Problem Identify Primary Issue Start->Problem LowYield Low Yield Problem->LowYield Yield < 50% HighByproducts High Byproduct Levels Problem->HighByproducts Multiple Spots on TLC TarryProduct Dark/Tarry Product Problem->TarryProduct Physical Appearance GoodResult Good Yield & Purity Problem->GoodResult Clean Product CheckMoisture Review Anhydrous Technique. Use Dry Solvents/Reagents. LowYield->CheckMoisture Suspect water contamination CheckCatalyst Verify Catalyst Amount (≥1.5 eq). Use Fresh, High-Purity Catalyst. LowYield->CheckCatalyst Incomplete reaction HighByproducts->CheckMoisture Paracetamol present CheckTempTime Optimize Temperature & Time. Monitor with TLC. HighByproducts->CheckTempTime Other byproducts OptimizeTemp Reduce Reaction Temperature. Ensure Uniform Heating. TarryProduct->OptimizeTemp CheckMoisture->CheckTempTime CheckCatalyst->CheckTempTime CheckWorkup Ensure Proper Quenching & Extraction.

Caption: A troubleshooting decision tree for the Fries rearrangement synthesis.

Data Summary Table: Influence of Reaction Conditions

The following table summarizes the expected impact of key reaction parameters on the yield and purity of 4'-Acetamido-2-hydroxyacetophenone. This is a generalized guide based on the principles of the Fries rearrangement.[2][3][10]

ParameterConditionEffect on YieldEffect on Purity (Minimizing Byproducts)Rationale
Temperature Low (<100°C)May be low due to slow reaction rateGenerally higherReduces thermal degradation and side reactions.
High (>160°C)Can decrease due to tar formationGenerally lowerPromotes the desired ortho migration but also increases the rate of side reactions.[3]
Solvent Polarity Non-polar (e.g., Chlorobenzene)FavorableFavorableEncourages the intramolecular rearrangement by keeping the acylium ion in proximity.[2]
Polar (e.g., Nitrobenzene)Potentially lowerPotentially lowerAllows the acylium ion to diffuse, increasing the chance of intermolecular reactions.[2]
Moisture PresentSignificantly reducedSignificantly reducedDeactivates the catalyst and causes hydrolysis of the starting material.
Absent (Anhydrous)OptimalOptimalEnsures catalyst activity and prevents hydrolysis.
Catalyst Ratio <1.5 equivalentsLowN/A (incomplete reaction)Insufficient catalyst to complex with both substrate and product.
(AlCl₃:Substrate)1.5 - 2.5 equivalentsOptimalOptimalEnsures complete complexation and drives the reaction forward.

By carefully controlling these parameters and understanding the underlying chemical principles, researchers can consistently achieve high yields and purity in the synthesis of 4'-Acetamido-2-hydroxyacetophenone, paving the way for its successful application in pharmaceutical development.

References

  • Wikipedia. Fries rearrangement. Available from: [Link]

  • Pharm D GURU. 37. FRIES REARRANGEMENT. Available from: [Link]

  • Organic Chemistry Portal. Fries Rearrangement. Available from: [Link]

  • Aakash Institute. Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Available from: [Link]

  • BYJU'S. What is the Fries Rearrangement Reaction?. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for Fries rearrangement. Available from: [Link]

  • Google Patents. US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • ResearchGate. The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. Available from: [Link]

  • SUDAN CHEMICAL. P HYDROXY ACETOPHENONE FOR SYNTHESIS. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Available from: [Link]

  • Patsnap. Method for purification of 4-hydroxyacetophenone - Eureka. Available from: [Link]

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Validation & Comparative

A Researcher's Guide to the Structural Elucidation of 4'-Acetamido-2-hydroxyacetophenone: A Comparative Analysis Centered on ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 4'-Acetamido-2-hydroxyacetophenone, a versatile intermediate in the synthesis of pharmaceuticals and dyes, presents an interesting case for structural analysis due to the interplay of its functional groups on the aromatic ring.[1] This guide provides a comprehensive analysis of its ¹H NMR spectrum, offering a detailed interpretation grounded in fundamental principles. Furthermore, it presents a comparative overview of alternative analytical techniques, furnishing researchers with the insights needed to select the most appropriate method for their specific analytical challenges.

The Central Role of ¹H NMR in Structural Verification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and powerful tool for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons makes it indispensable for confirming molecular structures. For a molecule like 4'-Acetamido-2-hydroxyacetophenone, ¹H NMR allows for the precise assignment of each proton, confirming the substitution pattern on the aromatic ring and the integrity of the acetyl and acetamido functional groups.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

A high-quality ¹H NMR spectrum is foundational to accurate analysis. The following protocol outlines the standard procedure for preparing a sample of 4'-Acetamido-2-hydroxyacetophenone for NMR analysis.

Instrumentation and Materials:

  • 400 MHz NMR Spectrometer

  • 5 mm NMR tubes

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 4'-Acetamido-2-hydroxyacetophenone sample

  • Pipettes and vials

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 4'-Acetamido-2-hydroxyacetophenone sample into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

  • Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum at 400 MHz. Typical acquisition parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

In-depth Analysis of the ¹H NMR Spectrum of 4'-Acetamido-2-hydroxyacetophenone

The ¹H NMR spectrum of 4'-Acetamido-2-hydroxyacetophenone in DMSO-d₆ provides a wealth of structural information. The chemical shifts, splitting patterns (multiplicities), and coupling constants (J-values) allow for the unambiguous assignment of each proton.

Table 1: ¹H NMR Data for 4'-Acetamido-2-hydroxyacetophenone in DMSO-d₆ (400 MHz) [2]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
12.31s-1H-OH (phenolic)
10.26s-1H-NH (amide)
7.83d8.81HAr-H
7.34d1.81HAr-H
7.05dd8.8, 1.81HAr-H
2.56s-3H-COCH₃ (acetyl)
2.08s-3H-COCH₃ (acetamido)

Interpretation of the Spectrum:

  • Phenolic -OH (12.31 ppm): The singlet at a significantly downfield chemical shift of 12.31 ppm is characteristic of a phenolic hydroxyl group that is involved in strong intramolecular hydrogen bonding with the adjacent acetyl group. This deshielding effect is a key indicator of the ortho relationship between the hydroxyl and acetyl groups.

  • Amide -NH (10.26 ppm): The singlet at 10.26 ppm corresponds to the amide proton of the acetamido group. Its downfield shift is due to the electron-withdrawing nature of the adjacent carbonyl group and its participation in hydrogen bonding with the solvent.

  • Aromatic Protons (7.83, 7.34, 7.05 ppm): The aromatic region of the spectrum displays three distinct signals, confirming a trisubstituted benzene ring.

    • The doublet at 7.83 ppm (J = 8.8 Hz) is assigned to the proton ortho to the acetyl group and meta to the acetamido group. The ortho coupling to the adjacent aromatic proton is responsible for the doublet splitting.

    • The doublet at 7.34 ppm (J = 1.8 Hz) is attributed to the proton ortho to the acetamido group and meta to the acetyl group. The small coupling constant is characteristic of a meta coupling.

    • The doublet of doublets at 7.05 ppm (J = 8.8, 1.8 Hz) corresponds to the proton ortho to both the hydroxyl and acetamido groups. It is split by both the adjacent ortho proton (J = 8.8 Hz) and the meta proton (J = 1.8 Hz).

  • Acetyl -CH₃ (2.56 ppm): The singlet at 2.56 ppm integrates to three protons and is assigned to the methyl group of the acetyl substituent.

  • Acetamido -CH₃ (2.08 ppm): The singlet at 2.08 ppm, also integrating to three protons, is assigned to the methyl group of the acetamido substituent.

Figure 1: Molecular structure of 4'-Acetamido-2-hydroxyacetophenone with ¹H NMR assignments.

A Comparative Guide to Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a multi-technique approach often provides the most comprehensive characterization of a compound. Below is a comparison of ¹H NMR with other common analytical techniques for the analysis of 4'-Acetamido-2-hydroxyacetophenone.

Table 2: Comparison of Analytical Techniques

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
¹H NMR Nuclear spin transitions in a magnetic fieldDetailed structural information, proton connectivity, stereochemistryNon-destructive, highly informative for structure elucidationLower sensitivity than MS, requires soluble samples
HPLC-UV Differential partitioning between a mobile and stationary phasePurity assessment, quantificationHigh sensitivity, excellent for quantitative analysis, can be coupled to MSProvides limited structural information on its own
GC-MS Separation by volatility followed by mass-to-charge ratio detectionMolecular weight, fragmentation pattern, purityHigh sensitivity and selectivity, excellent for volatile and thermally stable compoundsRequires volatile and thermally stable compounds, potential for degradation of labile molecules
FTIR Vibrational transitions of functional groupsPresence of functional groups (e.g., C=O, O-H, N-H)Fast, provides a "fingerprint" of the moleculeProvides limited information on the overall molecular structure
High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of a sample and for quantitative analysis. For 4'-Acetamido-2-hydroxyacetophenone, a reverse-phase HPLC method with UV detection would be suitable.

Key Considerations:

  • Purity Determination: HPLC can effectively separate the target compound from starting materials, byproducts, and degradation products, providing a precise measure of its purity.

  • Quantification: With a suitable reference standard, HPLC allows for accurate quantification of the compound in various matrices.

  • Complementary to NMR: While HPLC does not provide the detailed structural information of NMR, it is an excellent complementary technique to confirm the presence of a single major component before undertaking a detailed NMR analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For 4'-Acetamido-2-hydroxyacetophenone, derivatization might be necessary to increase its volatility and thermal stability, particularly due to the presence of the polar hydroxyl and amide groups.

Key Considerations:

  • Molecular Weight and Fragmentation: The mass spectrometer provides the molecular weight of the compound and a characteristic fragmentation pattern that can be used for structural confirmation and identification.

  • Sensitivity: GC-MS offers excellent sensitivity, making it suitable for trace analysis.

  • Limitations: The need for volatility and thermal stability can be a significant limitation for polar and high molecular weight compounds. The derivatization step can also introduce complexity to the analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Key Considerations:

  • Functional Group Identification: The FTIR spectrum of 4'-Acetamido-2-hydroxyacetophenone would show characteristic absorption bands for the phenolic O-H stretch, the N-H stretch of the amide, and the C=O stretches of the ketone and amide carbonyls.

  • Confirmation of Synthesis: FTIR is often used to monitor the progress of a reaction by observing the appearance or disappearance of key functional group absorptions.

  • Limited Structural Information: While useful for identifying functional groups, FTIR does not provide detailed information about the connectivity of the molecule.

Analytical_Workflow cluster_0 Analytical Goal cluster_1 Primary Technique Structural_Elucidation Detailed Structural Elucidation NMR ¹H NMR Spectroscopy Structural_Elucidation->NMR Primary Choice Purity_Quantification Purity & Quantification HPLC HPLC-UV Purity_Quantification->HPLC Primary Choice Functional_Group_ID Functional Group Identification FTIR FTIR Spectroscopy Functional_Group_ID->FTIR Primary Choice Molecular_Weight Molecular Weight & Fragmentation GC_MS GC-MS Molecular_Weight->GC_MS Primary Choice NMR->HPLC Complementary for Purity NMR->FTIR Complementary for Functional Groups NMR->GC_MS Complementary for MW

Figure 2: Decision workflow for selecting the appropriate analytical technique.

Conclusion: An Integrated Approach to Structural Confirmation

The comprehensive analysis of the ¹H NMR spectrum of 4'-Acetamido-2-hydroxyacetophenone provides unequivocal evidence for its molecular structure. The detailed interpretation of chemical shifts, multiplicities, and coupling constants allows for the confident assignment of all protons.

While ¹H NMR is the cornerstone for structural elucidation, a holistic analytical approach that incorporates complementary techniques is highly recommended for a thorough characterization. HPLC is invaluable for assessing purity and for quantification, while GC-MS can provide crucial molecular weight and fragmentation data. FTIR offers a rapid means of confirming the presence of key functional groups. By understanding the strengths and limitations of each technique, researchers can devise a robust analytical strategy to ensure the identity and quality of their compounds, a critical step in the journey of drug discovery and development.

References

  • Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Royal Society of Chemistry. Accessed February 15, 2026. [Link]

  • 4-Acetamidoacetophenone. NIST WebBook. Accessed February 15, 2026. [Link]

  • -1H-NMR spectrum (400MHz; CDCl3) of procedure C. ResearchGate. Accessed February 15, 2026. [Link]

  • H NMR chemical shift and coupling constant data of acetylated... ResearchGate. Accessed February 15, 2026. [Link]

  • 2'-Hydroxyacetophenone | C8H8O2 | CID 8375. PubChem. Accessed February 15, 2026. [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. Accessed February 15, 2026. [Link]

  • 3 - The Royal Society of Chemistry. Royal Society of Chemistry. Accessed February 15, 2026. [Link]

  • Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones. The Royal Society of Chemistry. Accessed February 15, 2026. [Link]

  • N-Acetyl-N-(4-hydroxyphenyl)acetamide - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Accessed February 15, 2026. [Link]

  • Acetophenone, 4'-hydroxy-. NIST WebBook. Accessed February 15, 2026. [Link]

  • N1-(4-acetyl-3-hydroxyphenyl)acetamide, Thermo Scientific. Fisher Scientific. Accessed February 15, 2026. [Link]

  • RIFM fragrance ingredient safety assessment, 2-hydroxyacetophenone, CAS Registry Number 118-93-4. ScienceDirect. Accessed February 15, 2026. [Link]

  • N-(3-Acetyl-4-hydroxyphenyl)acetamide | C10H11NO3 | CID 81720. PubChem. Accessed February 15, 2026. [Link]

  • Substrate Specificity and Enantioselectivity of 4-Hydroxyacetophenone Monooxygenase. American Society for Microbiology. Accessed February 15, 2026. [Link]

  • Supporting Information Electro-conversion of cumene into acetophenone using boron-doped diamond electrodes Characterization data. Beilstein Journals. Accessed February 15, 2026. [Link]

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Comparative Biological Profile: 4'-Acetamido-2-hydroxyacetophenone vs. Paracetamol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Paracetamol (Acetaminophen) and its structural analogue 4'-Acetamido-2-hydroxyacetophenone (also referred to as N-(4-acetyl-3-hydroxyphenyl)acetamide).

The comparison focuses on the Structure-Activity Relationship (SAR) , specifically regarding the mechanisms of hepatotoxicity (NAPQI formation) and analgesic efficacy .

Executive Summary

Paracetamol is the clinical gold standard for antipyresis and analgesia but is limited by dose-dependent hepatotoxicity driven by the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI).

4'-Acetamido-2-hydroxyacetophenone (AHA) is a structural analogue distinguished by an acetyl group at the para-position (relative to the acetamido group) and a hydroxyl group at the meta-position.

  • Toxicity Verdict: AHA is theoretically non-hepatotoxic relative to Paracetamol because the para-acetyl substituent blocks the metabolic oxidation required to form a quinone imine (NAPQI analogue).

  • Efficacy Verdict: AHA likely exhibits modified analgesic potency . The shift of the hydroxyl group from para (in Paracetamol) to meta (in AHA) disrupts the redox potential required for the peroxidase-mediated inhibition of COX enzymes, a key component of Paracetamol's mechanism.

Structural & Chemical Analysis (SAR)

The biological divergence stems from the electronic and steric environment of the phenol ring.

FeatureParacetamol (Reference)4'-Acetamido-2-hydroxyacetophenone (Target)
Core Structure p-Acetamidophenol4-Acetamido-2-hydroxyacetophenone
Hydroxyl Position Para (4-position relative to N)Meta (3-position relative to N)*
Para-Substituent Hydroxyl (-OH)Acetyl (-COCH₃)
Electronic State Electron-rich (activates ring for oxidation)Electron-withdrawing (Acetyl deactivates ring)
Metabolic Fate Oxidizes to NAPQI (Toxic)Resistant to Quinone Imine formation

*Note: In the Acetophenone parent numbering, the Acetyl is at 1, Hydroxy at 2, and Acetamido at 4. Relative to the nitrogen, the OH is meta.

Structural Visualization

The following diagram illustrates the critical "Toxic Handle" in Paracetamol versus the "Blocked Handle" in AHA.

SAR_Comparison cluster_0 Paracetamol (Toxic Potential) cluster_1 4'-Acetamido-2-hydroxyacetophenone (Safety Design) Para Paracetamol (4-OH, 4'-NHAc) NAPQI NAPQI (Reactive Metabolite) Para->NAPQI CYP2E1 Oxidation (Requires Para-OH) Tox Hepatotoxicity (Covalent Binding) NAPQI->Tox GSH Depletion AHA 4'-Acetamido-2-hydroxyacetophenone (Para-Acetyl Blocked) Safe Glucuronidation / Sulfation (Phase II Clearance) AHA->Safe Direct Conjugation NoNAPQI No Quinone Imine Formation AHA->NoNAPQI Blocked Oxidation

Caption: Comparative metabolic fate. Paracetamol undergoes bioactivation to toxic NAPQI via the para-hydroxyl group. AHA's para-acetyl group sterically and electronically prevents this oxidation.

Pharmacological Profile[1][2]

Mechanism of Action (MOA)
  • Paracetamol: Acts centrally. It is a reducing cosubstrate for the POX site of COX-1/2, preventing the formation of Tyr-385 radicals necessary for enzyme activation. This requires a specific redox potential provided by the para-OH group. It also modulates the endocannabinoid system via AM404 (formed by FAAH).

  • 4'-Acetamido-2-hydroxyacetophenone:

    • COX Inhibition: The presence of the electron-withdrawing acetyl group and the shift of the OH to the meta position significantly alters the redox potential. Prediction: Reduced potency at the COX-POX site compared to Paracetamol.

    • Antioxidant Activity: The ortho-hydroxy ketone moiety (2-hydroxyacetophenone core) is a known chelator and radical scavenger. AHA may exhibit superior direct antioxidant effects in peripheral tissues, potentially offering anti-inflammatory benefits distinct from COX inhibition.

Toxicology (The Critical Differentiator)
  • Paracetamol: ~5-10% is metabolized by CYP2E1 to NAPQI. Under overdose conditions, glutathione (GSH) is depleted, leading to mitochondrial dysfunction and centrilobular necrosis.

  • AHA: The para-acetyl group acts as a "metabolic shield." It prevents the ring oxidation required to form a quinone imine. Consequently, AHA is expected to undergo direct Phase II conjugation (Glucuronidation at the OH group) without generating electrophilic intermediates.

Experimental Protocols for Comparison

To objectively compare these compounds, the following self-validating experimental workflows are recommended.

Experiment A: In Vitro Hepatotoxicity Assay (LDH Release)

Objective: Quantify cell death in metabolically active liver cells. System: HepG2 cells (transduced with CYP2E1) or Primary Human Hepatocytes.

  • Seeding: Plate hepatocytes at

    
     cells/well in 96-well collagen-coated plates.
    
  • Treatment:

    • Vehicle Control (0.1% DMSO).

    • Paracetamol (0.1 mM - 20 mM dose curve).

    • AHA (0.1 mM - 20 mM dose curve).

    • Positive Control: Menadione (100 µM).

  • Incubation: 24 hours at 37°C.

  • Readout: Collect supernatant. Measure Lactate Dehydrogenase (LDH) release using a colorimetric tetrazolium assay (490 nm).

  • Validation: Paracetamol must show dose-dependent toxicity (

    
     mM in competent cells). AHA should show significantly lower or negligible toxicity.
    
Experiment B: Analgesic Efficacy (Acetic Acid Writhing Test)

Objective: Compare peripheral/central antinociceptive activity in vivo. System: Male Swiss albino mice (20-25g).

  • Grouping: n=6 per group (Vehicle, Paracetamol 100 mg/kg, AHA 100 mg/kg, AHA 200 mg/kg).

  • Administration: Oral gavage (p.o.) 60 minutes prior to stimulus.

  • Stimulus: Intraperitoneal injection of 0.6% acetic acid (10 mL/kg).

  • Quantification: Count abdominal constrictions ("writhes") for 20 minutes starting 5 minutes post-injection.

  • Calculation:

    
    .
    

Data Presentation (Summary)

ParameterParacetamol4'-Acetamido-2-hydroxyacetophenone
Molecular Weight 151.16 g/mol 193.20 g/mol
LogP (Lipophilicity) 0.46~1.2 (Predicted - more lipophilic)
Primary Metabolite Glucuronide (Safe) / NAPQI (Toxic)Glucuronide (Safe)
Hepatotoxicity Risk High (Dose-dependent)Low / Negligible
Analgesic Potency High (Reference)Moderate (Predicted)
Solubility ModerateLower (due to intramolecular H-bond)

References

  • Bertolini, A., et al. (2006). "Paracetamol: new vistas of an old drug." CNS Drug Reviews. Link

  • Mazaleuskaya, L. L., et al. (2015). "PharmGKB summary: pathways of acetaminophen metabolism and pharmacokinetics." Pharmacogenetics and Genomics. Link

  • Graham, G. G., et al. (2013). "Mechanism of action of paracetamol." American Journal of Therapeutics. Link

  • PubChem Database. "4'-Acetamido-2'-hydroxyacetophenone (CID 2775185)." National Center for Biotechnology Information. Link

  • Bessems, J. G., & Vermeulen, N. P. (2001). "Paracetamol (acetaminophen)-induced toxicity: molecular and biochemical mechanisms, analogues and protective approaches." Critical Reviews in Toxicology. Link

A Researcher's Guide to Thin-Layer Chromatography of Acetophenone Derivatives: Predicting Retention Factors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, thin-layer chromatography (TLC) remains an indispensable technique for its simplicity, speed, and efficiency in monitoring reaction progress, assessing compound purity, and identifying components in a mixture.[1][2] This guide provides an in-depth comparison of the TLC retention factor (Rf) values for a series of acetophenone derivatives. By understanding the principles that govern their separation, researchers can better predict chromatographic behavior and optimize their analytical and preparative work.

The Foundational Principle: Polarity Dictates Separation

The separation of acetophenone derivatives on a standard silica gel TLC plate is fundamentally governed by the polarity of each molecule.[3] Silica gel, the stationary phase, is a highly polar adsorbent rich in silanol groups (Si-OH).[2] The mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, travels up the plate via capillary action.

A compound's Rf value—the ratio of the distance traveled by the compound to the distance traveled by the solvent front—is inversely proportional to its polarity. More polar compounds adhere more strongly to the polar silica gel, resulting in slower movement up the plate and a lower Rf value. Conversely, less polar compounds have a greater affinity for the less polar mobile phase, traveling further up the plate and exhibiting a higher Rf value.

The polarity of an acetophenone derivative is determined by the functional groups substituted on its aromatic ring. Electron-withdrawing groups, such as nitro (-NO₂) or chloro (-Cl), increase the overall polarity of the molecule by inducing a dipole moment. Electron-donating groups, like amino (-NH₂) or hydroxyl (-OH), also increase polarity due to their ability to participate in hydrogen bonding with the silica gel. The general order of increasing polarity and, therefore, decreasing Rf value for common substituents is as follows:

Alkyl < Halogen < Ketone < Ester < Aldehyde < Amine < Alcohol < Carboxylic Acid

Based on this principle, we can predict the elution order and relative Rf values for a series of para-substituted acetophenone derivatives.

Comparative Analysis of Rf Values

While experimental Rf values can vary slightly depending on specific laboratory conditions, the relative order of elution for acetophenone derivatives remains consistent under a defined chromatographic system.[4] The following table provides predicted Rf values for several acetophenone derivatives based on their relative polarities, using a common mobile phase of 7:3 Hexane:Ethyl Acetate on a standard silica gel plate.

CompoundStructureSubstituentPredicted PolarityPredicted Rf Value
AcetophenoneC₈H₈O(None)Baseline~0.50
4-ChloroacetophenoneC₈H₇ClO-Cl (para)Moderately Polar~0.45
4-NitroacetophenoneC₈H₇NO₃-NO₂ (para)More Polar~0.35
4-HydroxyacetophenoneC₈H₈O₂-OH (para)Highly Polar~0.20
4-AminoacetophenoneC₈H₉NO-NH₂ (para)Very Highly Polar~0.15

A Self-Validating Experimental Protocol for TLC Analysis

This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy in determining the Rf values of acetophenone derivatives.

Materials
  • TLC plates (silica gel 60 F₂₅₄)

  • Acetophenone and its derivatives (e.g., 4-chloro, 4-nitro, 4-hydroxy, 4-aminoacetophenone)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • UV lamp (254 nm)

  • Iodine chamber (optional)

Step-by-Step Methodology
  • Preparation of the Mobile Phase: Prepare a 7:3 (v/v) mixture of hexane and ethyl acetate. For a standard developing chamber, 10 mL of the mobile phase is typically sufficient. Pour the solvent into the chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber to ensure saturation of the chamber with solvent vapors. Cover the chamber with the lid and let it equilibrate for at least 10-15 minutes.[5]

  • Preparation of the TLC Plate: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.[6] Be careful not to scrape off the silica gel. Mark equidistant points along this line for each sample to be spotted.

  • Sample Preparation and Spotting: Prepare dilute solutions (approx. 1% w/v) of acetophenone and each derivative in a volatile solvent like ethyl acetate or dichloromethane.[7] Using a clean capillary tube for each sample, spot a small amount of each solution onto its designated mark on the origin line. The spots should be small and concentrated to ensure good separation. Allow the solvent to evaporate completely between applications if multiple spottings are needed to increase concentration.[8]

  • Development of the Chromatogram: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring that the origin line is above the level of the mobile phase.[9] Close the chamber and allow the solvent front to ascend the plate undisturbed.

  • Completion and Marking: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[6]

  • Visualization of the Spots:

    • UV Light: View the dried plate under a UV lamp at 254 nm.[4] Most acetophenone derivatives are UV-active due to their aromatic rings and will appear as dark spots against the fluorescent background of the plate.[4] Circle the spots with a pencil.

    • Iodine Staining (Optional): Place the plate in a sealed chamber containing a few crystals of iodine. The iodine vapor will react with the organic compounds, revealing them as brownish spots. This method is useful for compounds that are not UV-active.

  • Calculation of the Rf Value: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each compound using the following formula:

    Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Visualizing the Workflow and Principles

The following diagrams illustrate the experimental workflow and the underlying principles of separation.

TLC_Workflow A Prepare Mobile Phase (7:3 Hexane:EtOAc) B Equilibrate Developing Chamber A->B D Develop Chromatogram B->D C Prepare & Spot TLC Plate C->D E Mark Solvent Front D->E F Visualize Spots (UV Lamp) E->F G Calculate Rf Values F->G

Caption: Experimental workflow for TLC analysis of acetophenone derivatives.

Polarity_Rf_Relationship cluster_0 Compound Properties cluster_1 TLC Behavior HighPolarity High Polarity (e.g., 4-Aminoacetophenone) StrongAdsorption Strong Adsorption to Silica Gel HighPolarity->StrongAdsorption leads to LowPolarity Low Polarity (e.g., Acetophenone) WeakAdsorption Weak Adsorption to Silica Gel LowPolarity->WeakAdsorption leads to LowRf Low Rf Value StrongAdsorption->LowRf results in HighRf High Rf Value WeakAdsorption->HighRf results in

Caption: Relationship between compound polarity and TLC retention factor (Rf).

References

  • Scribd. (n.d.). Practical Procedure of Performing TLC For The Confirmation of The Product Formation in An Organic. Retrieved February 15, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved February 15, 2026, from [Link]

  • University of California, Davis. (n.d.). Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC). Retrieved February 15, 2026, from [Link]

  • OpenOChem Learn. (n.d.). TLC. Retrieved February 15, 2026, from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved February 15, 2026, from [Link]

  • PubMed. (2013). Thin layer chromatography. Methods in Enzymology, 533, 303-324. [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. Retrieved February 15, 2026, from [Link]

  • Getty Museum. (n.d.). Thin-Layer Chromatography for Binding Media Analysis. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2024, August 16). 9.3B: Uses of TLC. Retrieved February 15, 2026, from [Link]

  • StudyRaid. (2025, March 15). Understand tLC and HPLC Analysis of Acetophenone. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). 4. Retrieved February 15, 2026, from [Link]

  • SciELO. (2024, August 6). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Retrieved February 15, 2026, from [Link]

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A Comparative Guide to Purity Assessment of 4'-Acetamido-2-hydroxyacetophenone: The Role of GC-MS and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative purity analysis of 4'-Acetamido-2-hydroxyacetophenone, a crucial intermediate in the synthesis of various pharmaceuticals. We will explore the causality behind experimental choices in GC-MS method development, and objectively compare its performance against alternative techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Differential Scanning Calorimetry (DSC), supported by illustrative experimental data.

The Critical Nature of Purity for 4'-Acetamido-2-hydroxyacetophenone

4'-Acetamido-2-hydroxyacetophenone, also known as N-(4-Acetyl-3-hydroxyphenyl)acetamide, is a versatile building block in medicinal chemistry. Its molecular structure, featuring a phenolic hydroxyl group, an acetamido group, and a ketone, makes it susceptible to the formation of various impurities during synthesis. The primary synthesis route often involves a Fries rearrangement of an acylated aminophenol derivative. This reaction can lead to the formation of positional isomers (ortho and para substitution), as well as residual starting materials and by-products.[1][2][3] The presence of these impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

GC-MS for Purity Assessment: A Detailed Workflow and Rationale

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high chromatographic resolution and definitive identification through mass spectrometry.[4] However, the analysis of polar compounds like 4'-Acetamido-2-hydroxyacetophenone, which contains a phenolic hydroxyl and an amide group, presents a challenge due to their low volatility and potential for thermal degradation in the GC inlet and column. To overcome this, a critical derivatization step is employed.

GCMS_Workflow Sample Sample Solvent Solvent Sample->Solvent IS IS Solvent->IS Standard Standard Standard->Solvent Deriv Deriv IS->Deriv React React Deriv->React Inject Inject React->Inject Separate Separate Inject->Separate Detect Detect Separate->Detect Integrate Integrate Detect->Integrate Ratio Ratio Integrate->Ratio Purity Purity Ratio->Purity

Experimental Protocol: A Representative GC-MS Method

This protocol outlines a starting point for the development of a validated GC-MS method for the purity assessment of 4'-Acetamido-2-hydroxyacetophenone.

1. Sample and Standard Preparation:

  • Reference Standard Preparation: Accurately weigh approximately 10 mg of 4'-Acetamido-2-hydroxyacetophenone reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with pyridine.

  • Sample Preparation: Accurately weigh approximately 10 mg of the 4'-Acetamido-2-hydroxyacetophenone sample to be tested into a 10 mL volumetric flask. Dissolve and dilute to volume with pyridine.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of an appropriate internal standard (e.g., tetracosane) in pyridine at a concentration of 1 mg/mL. The choice of IS is critical; it should be a stable, non-reactive compound that does not co-elute with the analyte or any expected impurities and has a similar response factor.

2. Derivatization:

  • Transfer 100 µL of the reference standard solution and the sample solution into separate 2 mL autosampler vials.

  • To each vial, add 100 µL of the internal standard stock solution.

  • Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), to each vial. Silylation replaces the active hydrogens on the phenolic hydroxyl and amide groups with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[5][6][7]

  • Cap the vials and heat at 70°C for 30 minutes to ensure complete derivatization.

3. GC-MS Instrumental Conditions (Illustrative):

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and impurity identification, and Selected Ion Monitoring (SIM) for quantitative analysis for higher sensitivity.

4. Data Analysis and Purity Calculation:

  • Identify the peaks corresponding to the derivatized 4'-Acetamido-2-hydroxyacetophenone and the internal standard based on their retention times and mass spectra.

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the response factor (RF) of the reference standard relative to the internal standard.

  • Calculate the purity of the sample using the following formula:

    Purity (%) = (Area_sample / Area_IS_sample) * (Conc_IS / Conc_sample) * RF * 100

Comparative Analysis with Alternative Techniques

While GC-MS offers excellent sensitivity and specificity, it is not the only technique for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, throughput needs, and available instrumentation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)Differential Scanning Calorimetry (DSC)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on partitioning between a mobile and stationary phase, with UV absorbance detection.Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field.Measurement of the heat flow associated with the melting of the sample.
Sample Volatility Requires volatile or derivatized analytes.Suitable for a wide range of volatilities, including non-volatile and thermally labile compounds.Not dependent on volatility.Requires a crystalline solid that melts without decomposition.
Derivatization Often necessary for polar compounds like 4'-Acetamido-2-hydroxyacetophenone.Generally not required.Not required.Not required.
Sensitivity High (ppb to ppm levels).Moderate (ppm levels).Lower sensitivity compared to chromatographic methods.Generally suitable for purities >98%.[8]
Specificity High, provides structural information from mass spectra.Moderate, based on retention time and UV spectrum. Co-elution can be an issue.High, provides detailed structural information.Low, not specific for individual impurities.
Quantitation Requires a reference standard and internal standard for best accuracy.Requires a reference standard.Can be a primary ratio method, allowing for absolute quantification against a certified reference material of a different compound.[5][9][10]Provides an absolute measure of total eutectic impurities.
Throughput Moderate, due to run times and sample preparation.High, well-suited for routine analysis.Lower, due to longer acquisition times for high precision.Moderate.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in pharmaceutical quality control due to its robustness and versatility for a wide range of compounds.[11]

HPLC_Workflow Sample Sample Solvent Solvent Sample->Solvent Inject Inject Solvent->Inject Standard Standard Standard->Solvent Separate Separate Inject->Separate Detect Detect Separate->Detect Integrate Integrate Detect->Integrate Calibrate Calibrate Integrate->Calibrate Purity Purity Calibrate->Purity

Illustrative HPLC-UV Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Rationale: The reversed-phase column separates compounds based on their hydrophobicity. The acidic mobile phase helps to ensure good peak shape for the phenolic analyte. This method avoids the need for derivatization, simplifying sample preparation.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR has emerged as a powerful primary analytical method for purity determination.[5][9][10] It relies on the direct proportionality between the integrated signal area and the number of nuclei giving rise to that signal.

Key Advantages:

  • Primary Method: Can provide a direct, absolute measure of purity without the need for a specific reference standard of the analyte.

  • Structural Information: Provides comprehensive structural information, aiding in the identification of impurities.

  • Non-destructive: The sample can be recovered after analysis.

Considerations:

  • Requires careful selection of a suitable internal standard with known purity.

  • Requires longer acquisition times and careful parameter optimization for high accuracy and precision.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. For purity analysis, it relies on the van't Hoff equation, which describes the melting point depression of a substance due to the presence of impurities.[8]

Key Features:

  • Absolute Purity: Provides a measure of the total mole fraction of eutectic impurities.

  • Complementary Technique: Often used as an orthogonal method to chromatographic techniques.

Limitations:

  • Only applicable to crystalline substances that melt without decomposition.

  • Not suitable for detecting impurities that are solid-soluble in the main component.

  • Less sensitive than chromatographic methods, generally applicable for purities above 98%.

Conclusion: Selecting the Optimal Purity Assessment Strategy

The choice of the most appropriate analytical technique for the purity assessment of 4'-Acetamido-2-hydroxyacetophenone is a critical decision that should be based on a thorough understanding of the compound's properties and the specific analytical requirements.

  • GC-MS stands out for its high sensitivity and specificity, making it an excellent choice for identifying and quantifying unknown volatile and semi-volatile impurities, especially when derivatization is employed.

  • HPLC-UV offers a robust, high-throughput, and straightforward method for routine quality control, avoiding the complexities of derivatization.

  • qNMR serves as a powerful primary method for absolute purity determination and structural elucidation of impurities, providing a high degree of confidence in the analytical results.

  • DSC provides a valuable orthogonal technique for assessing the total eutectic impurity content in highly pure, crystalline samples.

For comprehensive and reliable purity assessment, a multi-technique approach is often the most prudent strategy. By combining the strengths of these complementary analytical methods, researchers and drug development professionals can ensure the highest standards of quality and safety for their pharmaceutical products.

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